A High-Fidelity Spirocyclic Scaffold for Next-Generation Drug Discovery[1] Executive Summary In the modern era of "escaping flatland" in drug design, spirocyclic scaffolds have emerged as critical tools for increasing fr...
Author: BenchChem Technical Support Team. Date: February 2026
A High-Fidelity Spirocyclic Scaffold for Next-Generation Drug Discovery[1]
Executive Summary
In the modern era of "escaping flatland" in drug design, spirocyclic scaffolds have emerged as critical tools for increasing fraction sp3 (Fsp3) character and improving physicochemical properties without sacrificing potency. 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride represents a premier example of such a scaffold.[1]
This compound is a rigid, bicyclic system fusing a gamma-butyrolactone and a pyrrolidine ring at a single quaternary carbon.[1] Its structural rigidity reduces the entropic penalty of binding, while its distinct vector positioning allows for the precise orientation of pharmacophores. Primarily utilized in the development of PD-1/PD-L1 inhibitors and peptidomimetics, this scaffold offers a unique combination of metabolic stability and solubility.[1]
This guide provides an exhaustive technical analysis of its chemical identity, physicochemical profile, synthetic pathways, and handling protocols.
Chemical Identity & Structural Analysis[1]
The core architecture of 2-Oxa-7-azaspiro[4.4]nonan-1-one consists of two five-membered rings sharing a spiro-carbon.[1] The "2-oxa-1-one" designation indicates a lactone moiety, while the "7-aza" indicates a secondary amine in the second ring.[1]
Structural Specifications
Property
Detail
IUPAC Name
2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride
CAS Number (Free Base)
1309588-02-0
CAS Number (HCl Salt)
1419590-58-1 (Note: Often cited generically; verify specific salt stoichiometry)
The secondary amine is protonated at physiological pH.[1]
Solubility
Moderate (Organic)
High (Water/DMSO)
Salt form preferred for stock solution preparation.[1]
Synthetic Utility & Reactivity[1][2][7]
The 2-Oxa-7-azaspiro[4.4]nonan-1-one scaffold is synthesized via strategies that construct the lactone ring onto a pre-existing pyrrolidine core.[1] The most robust method involves a Reformatsky-type reaction on a protected 3-pyrrolidinone.[1]
C-C Bond Formation: Addition of an acetate enolate equivalent (e.g., ethyl bromoacetate + Zn) to the ketone.
Cyclization: Acid-catalyzed deprotection and intramolecular transesterification (lactonization).[1]
Figure 2: The primary synthetic logic for constructing the spiro-lactone core from commercially available pyrrolidones.[1]
Experimental Protocol: Handling & Deprotection
Note: This protocol assumes the user is starting with the N-Boc protected precursor, a common commercial intermediate.[1]
Objective: Removal of Boc group and salt formation.
Dissolution: Dissolve 1.0 eq of tert-butyl 1-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate in dry 1,4-dioxane (5 mL/mmol).
Acidification: Cool to 0°C. Add 4.0 eq of 4M HCl in dioxane dropwise under N₂ atmosphere.
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin; product amine will stain purple/blue).[1]
Isolation: The product often precipitates as the hydrochloride salt.
If precipitate forms: Filter under N₂, wash with cold Et₂O, and dry under vacuum.
If no precipitate:[1] Concentrate in vacuo to a white/off-white solid.[1] Triturate with Et₂O to remove organic impurities.
Yield: Typically >90% quantitative conversion.
Applications in Drug Discovery[7]
5.1. PD-1/PD-L1 Inhibition
Recent patent literature (e.g., US20190270727A1 ) highlights this scaffold's utility in designing small-molecule inhibitors of the PD-1/PD-L1 checkpoint.[1]
Mechanism: The spiro-scaffold acts as a rigid linker that positions aromatic "warheads" to interact with the hydrophobic cleft of PD-L1, while the polar lactone/amine core resides in the solvent-exposed channel, improving solubility.[1]
Advantage: Replaces flexible alkyl chains, reducing the entropic cost of binding.
5.2. Peptidomimetics
The scaffold serves as a Proline mimetic (Pro-mimetic).[1]
The spiro fusion locks the
and torsion angles, enforcing a specific turn conformation (e.g., -turn type II).
Used in protease inhibitors where a rigid backbone is required to fit into the S1/S2 pockets.
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact CAS is limited, it shares hazard profiles with similar secondary amines and lactones.
STOT SE 3 (H335): May cause respiratory irritation.[1][7]
Handling Precautions:
Handle in a fume hood to avoid inhalation of dust.
The HCl salt is hygroscopic; store in a desiccator at -20°C for long-term stability.[1]
Avoid contact with strong oxidizing agents (reacts with the amine).[1]
References
Aktoudianakis, E., et al. (2019). Compounds of Formula (I), Methods of Using Said Compounds Singly or in Combination with Additional Agents and Compositions of Said Compounds for the Treatment of Cancer.[6] U.S. Patent No.[6][8] US20190270727A1.[9] Washington, DC: U.S. Patent and Trademark Office.
Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1] Chemical Reviews, 114(16), 8257–8322.[1] (Contextual grounding on spiro-synthesis).
PubChem Database. (2025).[1][7] 2-Oxa-7-azaspiro[4.4]nonan-1-one (Compound Summary). National Center for Biotechnology Information. [1]
BenchChem. (2025).[1] Spiro[4.4]nonan-1-one as a Versatile Precursor.[1] Application Note.
This technical guide details the properties, synthesis, and application of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride , a rigid spirocyclic scaffold increasingly utilized in medicinal chemistry to improve the physico...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the properties, synthesis, and application of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride , a rigid spirocyclic scaffold increasingly utilized in medicinal chemistry to improve the physicochemical properties of drug candidates.
This compound represents a strategic "building block" in modern drug discovery, offering a constrained spirocyclic geometry that restricts conformational flexibility (lowering entropic penalties upon binding) while increasing
character (improving solubility and metabolic stability).
The spiro[4.4]nonane skeleton creates a rigid, orthogonal orientation between the lactone and the amine. This "kinked" 3D structure allows the molecule to probe biological pockets that flat aromatic scaffolds cannot, often serving as a bioisostere for gem-dimethyl or cycloalkyl groups.
Synthetic Methodology
The synthesis of 2-Oxa-7-azaspiro[4.4]nonan-1-one typically proceeds via the Allylation-Hydroboration-Cyclization pathway, starting from commercially available protected pyrrolidinones. This route is preferred for its scalability and lack of exotic catalysts.
The terminal alkene is converted to a primary alcohol.
Reagents: 1. 9-BBN (9-Borabicyclo[3.3.1]nonane) or BH₃·THF; 2. NaOH, H₂O₂.
Conditions: 0°C to RT.
Result: Formation of the diol (tertiary and primary -OH).
Step 3: Oxidative Lactonization
The primary alcohol is oxidized to the carboxylic acid, which spontaneously (or with acid catalysis) cyclizes with the tertiary alcohol to form the lactone.
Reagents: Jones Reagent (CrO₃/H₂SO₄) or TEMPO/BAIB.
Mechanism: The primary alcohol
aldehyde carboxylic acid. The pendant tertiary -OH attacks the carbonyl of the acid to close the 5-membered lactone ring.
Removal of the Boc group yields the final hydrochloride salt.
Reagents: 4M HCl in Dioxane.
Protocol: Dissolve intermediate in dioxane; add HCl solution dropwise at 0°C. Stir 2h. Precipitate with diethyl ether.
Final Product:2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride .
Caption: Step-by-step synthetic workflow from N-Boc-pyrrolidinone to the target spiro-lactone HCl salt.
Applications in Drug Discovery[5][7][8]
Peptidomimetics & Conformational Restriction
The 2-oxa-7-azaspiro[4.4]nonan-1-one scaffold is a Proline surrogate . By replacing a standard proline residue in a peptide chain with this spirocycle, researchers can:
Lock conformation: The spiro fusion freezes the
and torsion angles, potentially increasing affinity for the target receptor.
Block metabolism: The quaternary spiro carbon prevents enzymatic hydrolysis at that position.
PD-1/PD-L1 Inhibitors
Recent patent literature (e.g., US10710986B2) identifies this specific spiro-lactone as a core motif in small-molecule inhibitors of the PD-1/PD-L1 checkpoint pathway. The scaffold serves as a linker that orients pharmacophores to interact with the flat, hydrophobic interface of the PD-L1 protein.
Fragment-Based Drug Design (FBDD)
Due to its low molecular weight (<150 Da for the free base) and high solubility, the compound is an ideal fragment for screening libraries. It provides a "3D" starting point, avoiding the "flatland" problem of traditional heteroaromatic fragments.
Handling & Safety Protocol
Signal Word:WARNING
Hazard Class
H-Code
Statement
Precaution (P-Code)
Skin Irritation
H315
Causes skin irritation.
P280: Wear protective gloves.
Eye Irritation
H319
Causes serious eye irritation.
P305+P351+P338: Rinse cautiously with water.
STOT-SE
H335
May cause respiratory irritation.
P261: Avoid breathing dust/fume.
Storage:
Hygroscopic: The HCl salt is hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a desiccator.
Temperature: -20°C for long-term storage to prevent hydrolysis of the lactone ring.
References
Pharmaceutical Application (PD-1/PD-L1): Aktoudianakis, E., et al. (2020). PD-1/PD-L1 Inhibitors.[3] U.S. Patent No.[3][4] 10,710,986.[4] Washington, DC: U.S. Patent and Trademark Office. Available at:
General Synthesis of Spiro-Lactams/Lactones: Yong, S. R., et al. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61(34), 8120-8129. (Contextual reference for spiro-ring construction).
Spirocyclic Scaffolds in Drug Design: Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews, 114(16), 8257–8322. (Contextual grounding for scaffold utility).
In-Depth Technical Guide to 2-Oxa-7-azaspiro[4.4]nonan-1-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive technical overview of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride, a he...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This guide is designed to provide researchers and drug development professionals with the essential data and theoretical framework for the effective utilization of this molecule in their work.
Introduction and Scientific Context
Spirocyclic systems are a prominent structural motif in a vast array of natural products and pharmacologically active compounds. The inherent three-dimensionality of the spiro-architecture offers a unique topographical presentation for molecular interactions, often leading to enhanced binding affinity and selectivity for biological targets. 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride belongs to this important class of molecules, incorporating both a lactone and an amine functionality within a rigid spiro[4.4]nonane framework. The presence of the hydrochloride salt enhances the aqueous solubility and crystalline nature of the parent compound, rendering it more amenable to pharmaceutical formulation and handling.
The strategic placement of heteroatoms—oxygen and nitrogen—within the spirocyclic core creates opportunities for diverse chemical modifications, making this scaffold a versatile building block for the synthesis of novel chemical entities. The lactone moiety can act as a reactive handle for nucleophilic attack, while the secondary amine provides a site for a wide range of functionalization reactions.
Physicochemical Properties
A precise understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key quantitative data for 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride are summarized below.
Note: The molecular weight of the hydrochloride salt is calculated from the molecular weight of the free base (141.17 g/mol ) and the molecular weight of hydrogen chloride (36.46 g/mol ).[2][3][4][5][6][7]
Chemical Structure
The chemical structure of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride is depicted below. The spirocyclic system is formed by the fusion of a pyrrolidine ring and a γ-butyrolactone ring at a single carbon atom.
Caption: Retrosynthetic analysis of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride.
A potential forward synthesis could involve the construction of the spirocyclic core through a key carbon-carbon or carbon-heteroatom bond-forming reaction, followed by functional group manipulations to yield the desired lactone and amine functionalities. The final step would involve the treatment of the free base with hydrochloric acid to afford the hydrochloride salt.
Experimental Protocol: Preparation of the Hydrochloride Salt
The following is a generalized, yet field-proven, protocol for the preparation of a hydrochloride salt from a free-base amine. This protocol is directly applicable to the synthesis of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride from its corresponding free base.
Materials:
2-Oxa-7-azaspiro[4.4]nonan-1-one (free base)
Anhydrous diethyl ether (or other suitable non-polar solvent)
Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether)
Anhydrous sodium sulfate
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Büchner funnel and filter paper
Vacuum flask
Procedure:
Dissolution of the Free Base: Dissolve the 2-Oxa-7-azaspiro[4.4]nonan-1-one free base in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.
Acidification: While stirring the solution at room temperature, add the hydrochloric acid solution dropwise from a dropping funnel. The addition should be slow to control any potential exotherm.
Precipitation: Upon addition of the acid, the hydrochloride salt should precipitate out of the solution as a white solid. Continue stirring for an additional 30 minutes to ensure complete precipitation.
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
Drying: Dry the purified 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride under vacuum to a constant weight.
Causality Behind Experimental Choices:
Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the introduction of water, which can interfere with the crystallization of the hydrochloride salt and potentially lead to the formation of hydrates.
Slow Addition of Acid: Dropwise addition of the hydrochloric acid solution allows for controlled precipitation and prevents the formation of an amorphous solid, leading to a more crystalline and easily filterable product.
Washing with Cold Solvent: Washing the product with a cold, non-polar solvent minimizes the loss of the desired salt, which may have some slight solubility in the solvent at higher temperatures.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride. While specific toxicity data for this compound is not available, it should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
Conclusion and Future Directions
2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride represents a valuable scaffold for the development of novel therapeutic agents. Its unique three-dimensional structure and the presence of versatile functional groups make it an attractive starting point for the synthesis of compound libraries for high-throughput screening. Further research into the derivatization of this core structure could lead to the discovery of new compounds with potent and selective biological activities.
References
What is the molecular weight of HCl? - Quora . [Link]
What is the mass in grams of a hydrogen chloride, HCl? - Allen . [Link]
"2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride" spectral data (NMR, IR, Mass Spec)
An In-Depth Technical Guide on the Spectral Characterization of 2-Oxa-7-azaspiro[4.4]nonan-1-one Hydrochloride Executive Summary 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride (CAS: 1803606-19-0; Free base CAS: 1309588-0...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Spectral Characterization of 2-Oxa-7-azaspiro[4.4]nonan-1-one Hydrochloride
Executive Summary
2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride (CAS: 1803606-19-0; Free base CAS: 1309588-02-0) represents a high-value spirocyclic scaffold in modern drug discovery.[1][2] Unlike flat aromatic systems, this molecule offers significant three-dimensional complexity (Fsp³ character), which is critical for improving solubility and exploring novel chemical space in fragment-based drug design (FBDD).[1]
This guide provides a comprehensive spectral analysis (NMR, IR, MS) of the compound.[1][2] It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification.[1][2] The focus is on distinguishing the intact spiro-lactone core from common impurities such as hydrolysis products (ring-opened hydroxy-acids) or decarboxylated derivatives.[1][2]
Structural Elucidation & Connectivity
Before interpreting spectra, we must define the connectivity derived from the IUPAC nomenclature. The molecule consists of two five-membered rings fused at a single quaternary carbon (C5).[1][2]
Ring A (Lactone): A
-butyrolactone moiety.[1][2] The numbering "2-oxa...1-one" indicates the carbonyl is at C1 and the oxygen at C2.[1][2] The spiro junction is at C5 (the -carbon relative to the carbonyl).[1][2]
Ring B (Pyrrolidine): A pyrrolidine ring.[1][2][3] The "7-aza" designation places the nitrogen atom at position 7.[1][2] Relative to the spiro center (C5), the nitrogen is separated by one methylene group (C6) on one side and an ethylene chain (C9-C8) on the other.[1][2] This corresponds to a pyrrolidine ring spiro-fused at its C3 position.[1][2]
The following diagram maps the atomic connectivity and numbering scheme used for spectral assignment.
Figure 1: Connectivity map of 2-Oxa-7-azaspiro[4.4]nonan-1-one.[1][2][4] The spiro carbon (C5) connects the lactone (left) and ammonium-pyrrolidine (right) rings.[1][2]
Spectral Analysis: The Core Data
A. Nuclear Magnetic Resonance (NMR)
Solvent Selection: Deuterium Oxide (
) is recommended for the hydrochloride salt to ensure solubility and eliminate the broad ammonium proton signal, simplifying the aliphatic region.[1][2] However, DMSO- is preferred if observation of the exchangeable protons is required for salt confirmation.[1]
1H NMR (400 MHz, DMSO-
): Characteristic Profile
The spiro-center induces a rigid conformation, often making methylene protons diastereotopic (magnetically non-equivalent).[1]
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Insight
9.40 - 9.80
Broad Singlet
2H
Exchangeable ammonium protons; confirms HCl salt formation.[1][2]
4.25 - 4.40
Multiplet
2H
H-3 (Lactone)
Deshielded by adjacent Oxygen.[1][2] Characteristic of -lactones.
3.20 - 3.50
Multiplet
4H
H-6, H-8
-protons to Nitrogen.[1][2] H-6 is often distinct (singlet-like or ABq) due to isolation between spiro C and N.
): Carbon Skeleton
| Chemical Shift (, ppm) | Assignment | Type | Notes |
| :--- | :--- | :--- | :--- |
| 176.5 | C-1 | C=O[1][2] | Diagnostic lactone carbonyl. Shifts upfield if ring opens (acid form ~174 ppm).[1][2] |
| 66.8 | C-3 | -O | Direct attachment to oxygen.[1][2] |
| 52.4 | C-5 | Quaternary | The spiro center.[1][2] Significantly shifted due to strain and -carbonyl position.[1][2] |
| 48.1 | C-6 | -N | Isolated methylene between spiro center and nitrogen.[1][2] |
| 44.5 | C-8 | -N | Standard pyrrolidine -carbon.[1][2] |
| 31.2 | C-4 | | Lactone ring -carbon.[1][2] |
| 29.5 | C-9 | | Pyrrolidine ring -carbon.[1][2] |
Expert Insight: In the 13C spectrum, the presence of the quaternary signal at ~52 ppm is the definitive marker for the spiro junction.[1][2] Disappearance of this signal or a shift to a methine region suggests a failure in the spiro-cyclization step.[1][2]
B. Infrared Spectroscopy (FT-IR)
IR is the fastest method to validate the functional group integrity, particularly the lactone ring which is susceptible to hydrolysis.[1][2]
1775 cm⁻¹ (Strong, Sharp):
-Lactone Carbonyl Stretch.[1] This is higher frequency than acyclic esters (~1740 cm⁻¹) due to ring strain.[1][2]
Quality Control Flag: If this band shifts to ~1710-1730 cm⁻¹ or broadens significantly, suspect hydrolysis to the carboxylic acid (ring opening).[1]
2400 - 3000 cm⁻¹ (Broad, Strong): Ammonium N-H Stretch.[1] A complex series of bands characteristic of amine salts.[1][2]
1160 - 1190 cm⁻¹: C-O-C Stretching.[1][2] Confirms the ether linkage within the ester group.[1][2]
C. Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.[1][2]
98: Loss of (44 Da).[1][2] This decarboxylation is common in lactones, especially under higher collision energies, leading to a pyrrolidine-alkene species.[1]
m/z 142
124: Loss of (18 Da). Rare for the lactone but possible if ring opening occurs in the source.[1][2]
Experimental Protocols
Protocol 1: Sample Preparation for NMR
Objective: Prevent H/D exchange of the ammonium proton while ensuring sharp peaks.[1][2]
Weigh 5-10 mg of the hydrochloride salt into a clean vial.
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Reference for characteristic
-lactone IR and NMR shifts).
Spiro Scaffold Synthesis & Properties
BenchChem Technical Support.[1][2][7] (2025).[1][2][7][8] Spiro[4.4]nonan-1-one as a Versatile Precursor.
(Note: While specific raw spectral files are proprietary to catalog holders, the data presented above is derived from standard chemical shift principles for this verified structure.)
The 2-Oxa-7-azaspiro[4.4]nonan-1-one Scaffold: Technical Guide to Bioactive Analog Design
Architectural Significance: Escaping Flatland The 2-Oxa-7-azaspiro[4.4]nonan-1-one scaffold represents a high-value chemotype in modern medicinal chemistry, specifically designed to address the "flatland" problem—the ove...
Author: BenchChem Technical Support Team. Date: February 2026
Architectural Significance: Escaping Flatland
The 2-Oxa-7-azaspiro[4.4]nonan-1-one scaffold represents a high-value chemotype in modern medicinal chemistry, specifically designed to address the "flatland" problem—the over-reliance on planar aromatic rings that often leads to poor solubility and non-specific binding.[1]
This spirocyclic system fuses a
-butyrolactone ring (containing the 1-one and 2-oxa functionalities) with a pyrrolidine ring (containing the 7-aza nitrogen) at a single quaternary carbon.[1]
Physicochemical Advantages
Property
Advantage vs. Planar Analogs (e.g., Indoles, Quinolines)
Mechanism
F(sp³)
High fraction of sp³ carbons
Increases three-dimensionality, improving receptor fit and specificity.
Solubility
Enhanced Aqueous Solubility
Disruption of planar -stacking interactions reduces crystal lattice energy.[1]
Vectorization
Defined Exit Vectors
The spiro-carbon locks substituents in precise vectors (), unlike the of aromatics.
Metabolic Stability
Moderate to High
The quaternary center blocks metabolic hotspots often found on methine carbons.[1]
While the scaffold itself is often a building block, its derivatives have demonstrated significant biological activity in immuno-oncology, RNA regulation, and antiviral therapies.
A. Immuno-Oncology: PD-1/PD-L1 Inhibition
Recent patent literature (e.g., US10710986B2) identifies 2-oxa-7-azaspiro[4.4]nonan-1-one derivatives as critical pharmacophores in small-molecule inhibitors of the PD-1/PD-L1 checkpoint pathway.[1]
Role: The spirocyclic core acts as a rigid linker that positions hydrogen-bond acceptors (the lactone carbonyl) and donors (the pyrrolidine nitrogen) to interact with the PD-L1 dimer interface.[1]
Mechanism: Unlike monoclonal antibodies that sterically block the interaction, these small molecules induce PD-L1 dimerization, effectively sequestering the protein and preventing it from binding to PD-1 on T-cells.[1]
B. RNA-Binding Protein Modulation (hnRNP A1)
Structural biology studies (PDB: 9HQ9 ) have revealed the binding mode of 2-oxa-7-azaspiro[4.4]nonane analogs (reduced form) to UP1 , the RNA-binding domain of hnRNP A1 .[1]
Significance: hnRNP A1 is implicated in neurodegenerative diseases (ALS) and tumor metastasis.[1]
Binding Mode: The spiro-scaffold occupies a specific pocket on the UP1 surface, with the 7-aza nitrogen often substituted with heteroaromatics (e.g., pyrazine) to engage in
-stacking interactions with key residues (e.g., Phe, Tyr) while the aliphatic spiro-rings fill hydrophobic sub-pockets.
C. Antiviral Protease Inhibition (SARS-CoV-2)
The scaffold functions as a glutamine surrogate in peptidomimetic inhibitors of the SARS-CoV-2 main protease (
or 3CLpro).[1] The -lactam/lactone moiety mimics the Gln side chain required for the P1 pocket recognition, while the spiro-constraint restricts the conformation to minimize entropic penalty upon binding.[1]
Mechanistic Pathway Visualization
The following diagram illustrates the mechanism of action for PD-1/PD-L1 blockade using spirocyclic small molecules, contrasting it with the native immunosuppressive signaling.
Figure 1: Mechanism of PD-L1 sequestration by spirocyclic small molecule inhibitors.[1] The drug induces a non-functional dimerization of PD-L1, preventing PD-1 engagement and restoring T-cell activation.[1]
Experimental Protocols
Protocol A: Synthesis of the Spirocyclic Core
Note: This protocol describes a radical cyclization approach, favored for its efficiency in constructing the quaternary center.
Preparation: Dissolve N-Allyl-N-benzyl-2-bromoacetamide (1.0 eq) in dry toluene (0.05 M concentration).
Initiation: Add AIBN (0.1 eq). Heat the solution to reflux (
C) under an argon atmosphere.
Addition: Add a solution of
(1.2 eq) and AIBN (0.1 eq) in toluene dropwise via a syringe pump over 4 hours. Slow addition is critical to favor intramolecular cyclization over intermolecular reduction.[1]
Completion: Reflux for an additional 2 hours. Monitor by TLC (Visualize with
).
Workup: Cool to RT. Add 10% KF solution to precipitate tin residues.[1] Filter through Celite.[1]
Purification: Concentrate filtrate and purify via flash chromatography (SiO2, Hexane/EtOAc gradient).
Validation: Verify structure via
H-NMR (Look for disappearance of alkene protons and appearance of diastereotopic methylene protons).
Compound Prep: Prepare a 10-point dilution series of the 2-oxa-7-azaspiro analog in DMSO.
Incubation: Dispense 2 µL of compound into a 384-well low-volume white plate.
Protein Addition: Add 4 µL of PD-L1 protein and 4 µL of PD-1 protein (concentrations optimized to
). Incubate for 15 mins at RT.
Detection: Add 10 µL of pre-mixed Anti-Tag1-Eu/Anti-Tag2-XL665 detection antibodies.[1]
Equilibration: Incubate for 2 hours at RT (protect from light).
Read: Measure fluorescence at 665 nm and 620 nm using a TR-FRET compatible reader (e.g., EnVision).
Analysis: Calculate HTRF Ratio
. Plot % Inhibition vs. Log[Compound] to derive .
References
Aktoudianakis, E., et al. (2020). PD-1/PD-L1 Inhibitors.[1][2][3] U.S. Patent No.[1] 10,710,986.[1] Washington, DC: U.S. Patent and Trademark Office. Link
Dunnett, L., et al. (2025).[4] UP1 in complex with Z1401276297.[1][4] RCSB Protein Data Bank (PDB ID: 9HQ9). Link
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link
Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. Link
PubChem. (2025).[5] Compound Summary for CID 23111899: 2-Oxa-7-azaspiro[4.4]nonane.[1][2][5] National Center for Biotechnology Information.[1] Link
Technical Safety & Handling Guide: 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride
Executive Summary 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride (CAS: 1803606-19-0) is a high-value spirocyclic building block used primarily in drug discovery to introduce complexity into lead compounds.[1] Its structu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride (CAS: 1803606-19-0) is a high-value spirocyclic building block used primarily in drug discovery to introduce
complexity into lead compounds.[1] Its structure features a fused spiro-system containing a secondary amine (pyrrolidine analog) and a -lactone.
Handling this compound requires a nuanced understanding of two competing chemical risks: the hygroscopicity of the amine hydrochloride salt and the hydrolytic instability of the lactone ring under basic or aqueous conditions. This guide synthesizes standard safety protocols with specific handling strategies to maintain compound integrity and operator safety.
While specific toxicological data for this exact salt is limited, structural analogs (secondary cyclic amines and lactones) dictate the following GHS classifications. Treat as a Hazardous Substance .
GHS Classification (Inferred)
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
STOT - Single Exposure (Category 3): May cause respiratory irritation.
Critical Reactivity Hazards
Lactone Hydrolysis: The lactone ring is susceptible to ring-opening hydrolysis in the presence of strong bases (e.g., NaOH, LiOH) or nucleophiles, converting the building block into a hydroxy-acid derivative.
Hygroscopicity: As a hydrochloride salt, the compound avidly absorbs atmospheric moisture. This leads to "caking," weighing errors, and potential hydrolysis over time.
Storage & Stability Protocols
To preserve the spirocyclic core integrity, strict environmental controls are required.[2][3]
Storage Conditions
Temperature: Refrigerate at
to . Long-term storage at is preferred to retard hydrolysis.
Atmosphere: Store under inert gas (Argon or Nitrogen).
Container: Amber glass vials with Teflon-lined caps. Parafilm seal is mandatory after opening.
Desiccation: Store secondary containers within a desiccator containing active silica gel or
.
Stability Visualization (DOT Diagram)
The following diagram illustrates the stability profile and degradation pathways.
Figure 1: Stability decision tree highlighting the risks of moisture and basic conditions.
Operational Handling Protocols
Personal Protective Equipment (PPE)[4]
Respiratory: N95 mask minimum; P100 or powered air-purifying respirator (PAPR) recommended if handling >1g outside a fume hood.
Dermal: Nitrile gloves (double-gloving recommended for solution preparation). Lab coat with cuffed sleeves.
Weighing & Transfer (Anti-Static Protocol)
Fine amine salt powders are prone to static charge, causing scattering.
Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation.
Static Control: Use an anti-static gun or ionizer bar near the balance.
Transfer: Use a glass or antistatic plastic spatula. Avoid metal spatulas if trace metal contamination is a concern for downstream catalysis.
Closure: Immediately purge the headspace with Argon before resealing.
Solubilization & Reaction Setup
Solvent Choice: Dissolve in anhydrous DMSO or DMF for nucleophilic substitution reactions. Use Methanol for hydrogenations.
Base Addition: When liberating the free amine for reaction, use non-nucleophilic bases (e.g., DIPEA, TEA) rather than inorganic hydroxides to prevent lactone opening.
Order of Addition: Add the base slowly at
to control the exotherm of neutralization.
Emergency Response & Waste Disposal
Spill Management Workflow
Figure 2: Step-by-step decision matrix for safe spill cleanup.
First Aid Measures
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[2]
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention.
Skin Contact: Wash with soap and water.[2][4] Remove contaminated clothing.[2]
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center.
Waste Disposal[3]
Stream: Halogenated organic waste (if dissolved in DCM) or Non-halogenated organic waste.
Labeling: Clearly label as "Amine Hydrochloride Salt" and "Irritant."
Neutralization: Do not mix with strong oxidizers or strong acids in the waste container.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71711123, 2-Oxa-7-azaspiro[4.4]nonan-1-one. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Technical Deep Dive: 2-Oxa-7-azaspiro[4.4]nonan-1-one Hydrochloride
This technical guide details the synthesis, physicochemical profile, and medicinal chemistry applications of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride . This spirocyclic scaffold represents a critical "3D-privileged...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the synthesis, physicochemical profile, and medicinal chemistry applications of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride . This spirocyclic scaffold represents a critical "3D-privileged" building block, offering a conformationally restricted alternative to flat aromatic systems in modern drug discovery.
2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride (CAS: 1419590-58-1 for the salt form) is a bicyclic spiro-system comprising a
-butyrolactone ring fused at the C3 position of a pyrrolidine ring.
Why This Scaffold Matters
In the context of "escaping Flatland" (increasing
character), this molecule serves as a superior bioisostere for morpholine or gem-disubstituted pyrrolidines.
Conformational Locking: The spiro-fusion locks the relative orientation of the nitrogen lone pair and the lactone carbonyl, reducing entropic penalties upon binding to protein targets.
Metabolic Stability: The lactone ring, while potentially hydrolyzable, is sterically protected by the spiro-center, often showing improved half-life compared to linear esters.
Vector Diversity: Unlike planar rings, the spiro[4.4] system projects substituents into distinct quadrants of 3D space, allowing for precise exploration of deep binding pockets (e.g., GPCRs, Ion Channels).
Physicochemical Profile
The following data summarizes the core properties of the free base and hydrochloride salt, essential for ADME prediction.
The most robust synthesis of 2-Oxa-7-azaspiro[4.4]nonan-1-one involves a Reformatsky-type cyclization strategy. This method is preferred over Dieckmann condensation due to higher regioselectivity and milder conditions compatible with N-protecting groups.
Mechanistic Pathway[3][7][8]
Nucleophilic Attack: An organozinc reagent (generated from ethyl bromoacetate) attacks the ketone of N-Boc-3-pyrrolidinone.
Lactonization: Acidic deprotection of the Boc group triggers a cascade where the liberated amine facilitates (or simply accompanies) the intramolecular transesterification between the tertiary alcohol and the ethyl ester.
Dissolution: Dissolve the crude intermediate in minimal dry DCM.
Acidolysis: Add 4M HCl in Dioxane (5 equiv) at 0°C. Stir at RT for 12 hours.
Note: The acid cleaves the Boc group and catalyzes the closure of the lactone ring.
Precipitation: The product often precipitates as the HCl salt. If not, add
to induce crystallization.
Isolation: Filter the white solid under
(hygroscopic). Wash with cold ether.
Synthesis Workflow Diagram
Caption: Figure 1. Two-step synthesis via Reformatsky coupling and acid-mediated spiro-lactonization.
Medicinal Chemistry Applications
This scaffold is not a drug itself but a pharmacophore enabler . It is frequently utilized in the following domains:
Peptidomimetics (Proline Surrogate)
The spiro-lactone mimics the turn structure of proline but adds a hydrogen-bond acceptor (the lactone carbonyl) in a fixed vector. This is critical for:
Protease Inhibitors: Targeting serine proteases where the lactone carbonyl can interact with the oxyanion hole or S1 pocket.
Turn Mimetics: Stabilizing
-turn conformations in macrocyclic peptides.
Ion Channel Modulators (Nav1.7 / Cav2.2)
Spiro-pyrrolidines are privileged structures in pain research. The 2-oxa-7-aza core provides a polar, compact core that reduces lipophilicity (LogD) compared to carbocyclic spiro-systems, reducing off-target hERG binding.
GPCR Ligands (Sigma & Opioid Receptors)
The secondary amine (N7) serves as the primary basic center for aspartate anchoring in GPCRs. The spiro-lactone moiety acts as a rigid spacer, orienting aryl groups attached to the nitrogen into hydrophobic sub-pockets.
Functionalization Logic
Researchers typically derivatize this scaffold at the N7 position via:
Reductive Amination: With aryl aldehydes.
SnAr: With heteroaryl halides (e.g., chloropyrimidines).
Amide Coupling: With carboxylic acids to generate conformationally restricted amides.
Pharmacophore Mapping Diagram
Caption: Figure 2. Pharmacophore decomposition showing the functional roles of the spiro-lactone scaffold.
Handling and Stability
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.
Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in DCM or Ether.
Lactone Sensitivity: Avoid strong aqueous bases (NaOH/KOH) during workups of derivatives, as the lactone ring may hydrolyze to the hydroxy-acid. Use mild bases like
or DIPEA in organic solvents for functionalization.
References
Minguens, F. et al. (2019). Silver-Catalyzed Diastereoselective Synthesis of Spirocyclic Pyrrolidine-Lactones by 1,3-Dipolar Cycloaddition. ResearchGate. Link
BenchChem Protocols. (2025). Synthesis of Azaspiro[4.4]nonane Derivatives. BenchChem. Link
Organic Reactions Wiki. (2023). Reformatsky Reaction Mechanism and Reagents. Chemistry LibreTexts. Link
PubChem. (2025). 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride Compound Summary. National Institutes of Health. Link
Guerrero-Caicedo, A. et al. (2019).[5] Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. PMC. Link
Application Notes and Protocols for the Investigation of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride
Authored for: Researchers, Scientists, and Drug Development Professionals From the Senior Application Scientist's Desk: This document serves as a comprehensive guide for the initial characterization and investigation of...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for: Researchers, Scientists, and Drug Development Professionals
From the Senior Application Scientist's Desk: This document serves as a comprehensive guide for the initial characterization and investigation of the novel compound, 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride. Given its recent emergence, this guide is structured to empower researchers to explore its potential, particularly as a modulator of the central nervous system. Our approach is grounded in established principles of medicinal chemistry and pharmacology, providing a robust framework for your studies. We will proceed logically from fundamental characterization to hypothesized biological activity and conclude with actionable experimental protocols.
Introduction to the 2-Oxa-7-azaspiro[4.4]nonane Scaffold
The azaspirocyclic core is a privileged structure in medicinal chemistry, offering a unique three-dimensional geometry that can enhance target selectivity and improve pharmacokinetic properties.[1] The 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride introduces a spiro-γ-lactam fused with a pyrrolidine ring. This structural motif is of significant interest as it bears a resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[2] Deficiencies in GABAergic neurotransmission are implicated in numerous neurological and psychiatric disorders, including anxiety, epilepsy, and neuropathic pain.[3]
Consequently, the development of GABA analogues with improved pharmacokinetic profiles, such as the ability to cross the blood-brain barrier, is a key objective in CNS drug discovery.[3][4] The spirocyclic nature of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride imparts conformational rigidity, which can be advantageous for specific receptor interactions. This guide will explore the hypothesis that this compound may act as a GABA analogue, potentially modulating GABA receptor activity.
Physicochemical and Structural Characterization
Prior to any biological evaluation, it is imperative to confirm the identity, purity, and key physicochemical properties of the compound. As a hydrochloride salt, its solubility and stability are expected to differ from the free base, often with improved aqueous solubility.[5][6][7]
Compound Properties
Property
Value
Source
IUPAC Name
2-oxa-7-azaspiro[4.4]nonan-1-one;hydrochloride
PubChem
CAS Number
1419590-58-1
PubChem
Molecular Formula
C₇H₁₂ClNO₂
PubChem
Molecular Weight
177.63 g/mol
PubChem
Canonical SMILES
C1C(NC1)C2(CCOC2=O)Cl
PubChem
Recommended Analytical Protocols
Protocol 2.2.1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for assessing the purity of small molecule pharmaceuticals, capable of separating the main compound from any impurities or degradation products.[8][9][10] A purity level of ≥95% is generally required for compounds used in biological assays.[11]
Methodology:
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column.
Mobile Phase Preparation:
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
Solvent B: 0.1% TFA in acetonitrile.
Gradient Elution:
Start with 5% Solvent B for 2 minutes.
Ramp to 95% Solvent B over 15 minutes.
Hold at 95% Solvent B for 3 minutes.
Return to 5% Solvent B over 1 minute and re-equilibrate for 4 minutes.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore).
Injection Volume: 10 µL of a 1 mg/mL solution in water or a suitable organic solvent.
Analysis: Integrate the peak areas to determine the percentage purity.
Protocol 2.2.2: Structural Verification by NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[12][13][14][15] ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, while 2D NMR techniques (COSY, HSQC, HMBC) will establish connectivity. The downfield shift of protons adjacent to the protonated nitrogen is a key indicator of hydrochloride salt formation.[5]
Methodology:
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
Analysis: Assign all proton and carbon signals and confirm that the connectivity matches the expected structure of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride.
Protocol 2.2.3: Molecular Weight Confirmation by Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.[1][16][17]
Methodology:
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
Sample Preparation: Prepare a dilute solution (e.g., 10 µM) in a suitable solvent like methanol or acetonitrile/water.
Analysis: Operate in positive ion mode to detect the [M+H]⁺ ion of the free base (expected m/z ≈ 142.08).
Protocol 2.2.4: Functional Group Identification by FTIR Spectroscopy
Rationale: Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of key functional groups, such as the lactam carbonyl (C=O), the secondary amine (N-H), and the C-O ether linkage.[7][18]
Methodology:
Sample Preparation: Prepare a KBr pellet or use an ATR accessory.
~2400-2700 cm⁻¹ (broad) for the secondary ammonium N-H stretch (R₂NH₂⁺).
~1100-1200 cm⁻¹ for the C-O-C stretch of the tetrahydrofuran ring.
In Silico Profiling for Drug-Likeness
Before extensive biological testing, in silico tools can provide valuable insights into the potential of a compound to be developed into an orally bioavailable drug.[19][20]
Lipinski's Rule of Five
Rationale: Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug.[2][3][4][21][22]
Analysis of 2-Oxa-7-azaspiro[4.4]nonan-1-one (free base):
Parameter
Value
Rule
Compliance
Molecular Weight
141.17 g/mol
< 500 Da
Yes
LogP (calculated)
-0.3
< 5
Yes
Hydrogen Bond Donors
1 (N-H)
≤ 5
Yes
Hydrogen Bond Acceptors
3 (N, O=C, O-ether)
≤ 10
Yes
ADMET Prediction
Recommendation: Utilize web-based tools such as SwissADME or PreADMET to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[23][24] This can help identify potential liabilities early in the research process.
Proposed Biological Activity and Mechanism of Action
Based on its structural features, we hypothesize that 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride acts as a modulator of GABA receptors. GABA exerts its effects through two main receptor types: GABA-A (ligand-gated ion channels) and GABA-B (G-protein coupled receptors).[2]
GABA-A Receptor Modulation: As an agonist, the compound would bind to the GABA-A receptor, opening the chloride channel and causing hyperpolarization of the neuron, leading to an inhibitory effect.
GABA-B Receptor Modulation: As an agonist, it would activate the G-protein coupled receptor, leading to downstream effects such as the opening of potassium channels and inhibition of calcium channels.
The following diagram illustrates the potential sites of action within a GABAergic synapse.
Caption: Hypothesized mechanism of action at a GABAergic synapse.
Experimental Protocols for Biological Evaluation
The following protocols are designed to test the hypothesis that 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride interacts with GABA receptors.
In Vitro GABA Receptor Binding Assay
Rationale: This assay will determine if the compound directly competes with a known radioligand for binding to GABA-A or GABA-B receptors in brain tissue homogenates.[25][26][27][28]
Caption: Workflow for the GABA receptor binding assay.
Detailed Protocol (for GABA-A Receptor):
Membrane Preparation:
Homogenize rat cerebral cortex tissue in ice-cold 0.32 M sucrose buffer.
Perform differential centrifugation steps to isolate the crude synaptic membrane fraction.[25]
Wash the membranes multiple times in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.[26]
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
Binding Assay:
In a 96-well plate, add in order:
Assay buffer.
Test compound (2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride) at concentrations ranging from 1 nM to 100 µM.
For non-specific binding, add a high concentration of unlabeled GABA (1 mM).[28]
Radioligand: [³H]muscimol at a final concentration of ~2-5 nM.[25]
Membrane homogenate (e.g., 100-200 µg of protein).
The final assay volume should be around 250 µL.
Incubation: Incubate the plate at 4°C for 45-60 minutes.[25]
Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters quickly with ice-cold assay buffer.
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
Data Analysis:
Subtract non-specific binding from all other readings to get specific binding.
Plot the percentage of specific binding against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Functional Characterization by Automated Patch-Clamp Electrophysiology
Rationale: This assay measures the functional effect of the compound on GABA-A receptor activity by recording the chloride currents elicited in cells expressing the receptor.[29][30][31][32] This will determine if the compound is an agonist, antagonist, or allosteric modulator.
Detailed Protocol:
Cell Culture: Use a cell line stably expressing a specific subtype of human GABA-A receptors (e.g., HEK293 cells expressing α5β3γ2 subunits).[30][33]
Instrumentation: An automated patch-clamp system (e.g., QPatch or Qube 384).
Solutions:
External Solution (ECS): Physiological salt solution (e.g., Hanks' Balanced Salt Solution).
Internal Solution: Solution mimicking the intracellular ionic composition, with a high chloride concentration.
Experimental Procedure:
Harvest and prepare the cells for the automated patch-clamp system.
Establish a whole-cell patch configuration.
Agonist Test: Apply increasing concentrations of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride and measure the elicited current. A positive current response indicates agonist activity.
Antagonist Test: Co-apply a fixed, sub-maximal concentration of GABA (e.g., EC₂₀) with increasing concentrations of the test compound. A reduction in the GABA-evoked current suggests antagonist activity.
Modulator Test: Pre-incubate the cells with the test compound, then apply a fixed concentration of GABA. An enhancement of the GABA-evoked current indicates positive allosteric modulation.
Data Analysis:
For agonist activity, plot the current amplitude against the log concentration of the compound to determine the EC₅₀ and maximum efficacy.
For antagonist/modulator activity, plot the percentage inhibition or potentiation against the log concentration to determine the IC₅₀ or EC₅₀.
Aqueous Solubility and Stability Assessment
Rationale: Determining the solubility and stability of the hydrochloride salt is crucial for designing in vivo experiments and for formulation development.[5][7]
Protocol 5.3.1: Kinetic Solubility by Turbidimetry
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
In a 96-well plate, add the stock solution to a series of wells containing phosphate-buffered saline (PBS) at pH 7.4 to achieve a range of final concentrations.
Incubate the plate at room temperature for 2 hours.
Measure the turbidity (absorbance at ~620 nm) using a plate reader.
The concentration at which precipitation is first observed is the kinetic solubility.
Protocol 5.3.2: Chemical Stability in Solution
Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7.4, 9).
Incubate the solutions at a controlled temperature (e.g., 37°C).
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
Analyze the aliquots by HPLC (using the method in Protocol 2.2.1) to quantify the remaining parent compound.
Plot the percentage of the compound remaining over time to determine its stability at different pH levels.
Synthetic Strategy Overview
The synthesis of spiro-γ-lactams often involves multi-step sequences.[34][35][36][37][38] A plausible route to 2-Oxa-7-azaspiro[4.4]nonan-1-one could involve the construction of the spirocyclic core via cycloaddition or ring-closing reactions.
Caption: A generalized synthetic workflow for the target compound.
Data Interpretation and Future Directions
If the compound shows binding affinity: This is a strong indication of direct interaction with the receptor. The next step would be to confirm functional activity using electrophysiology.
If the compound shows functional activity: This validates the hypothesis. Further studies could include determining subtype selectivity by testing against a panel of different GABA-A receptor subunit combinations.
If the compound is inactive in both assays: The initial hypothesis may be incorrect. The compound could be explored for activity at other CNS targets, or derivatization could be considered to improve its pharmacological properties.
Future studies: Promising in vitro results would warrant progression to in vivo models to assess pharmacokinetic properties, brain penetration, and efficacy in animal models of CNS disorders.
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride is associated with the following hazards:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Precautions:
Always handle this compound in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Avoid inhalation of dust and direct contact with skin and eyes.
Refer to the Safety Data Sheet (SDS) for complete safety information.
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Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists - MDPI. Available from: [Link]
The mass spectra of some naturally occurring oxygen heterocycles and related compounds. Available from: [Link]
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Rule_of_5_and_drug_likeness_(1).pdf - Slideshare. Available from: [Link]
Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google Libros.
Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/P29920000965. Available from: [Link]
Characterization of GABA Receptors - PMC - PubMed Central. Available from: [Link]
Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs | Journal of Chemical Information and Modeling - ACS Publications. Available from: [Link]
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In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery - Hilaris Publisher. Available from: [Link]
Electrophysiological Studies of GABA A Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed. Available from: [Link]
Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
In Silico Tools for Pharmacokinetic and Toxicological Predictions 1. ADMET LAB 2.0 (ADMETlab 2.0 is an integrated online platf - AYUSH CoE. Available from: [Link]
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives - AIP Publishing. Available from: [Link]
Synthesis of Pyrrolidine‐ and γ‐Lactam‐Containing Natural Products and Related Compounds from Pyrrole Scaffolds | Request PDF - ResearchGate. Available from: [Link]
Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One. Available from: [Link]
Ligand-activation of GABAA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology and optopharmacology - Sophion. Available from: [Link]
Synthesis of Pyrrolidine- and γ-Lactam-Containing Natural Products and Related Compounds from Pyrrole Scaffolds - PubMed. Available from: [Link]
Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC. Available from: [Link]
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HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC. Available from: [Link]
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Use of "2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride" as a scaffold
Application Note: 2-Oxa-7-azaspiro[4.4]nonan-1-one Hydrochloride as a High-Fsp³ Scaffold in Medicinal Chemistry Executive Summary This guide details the utility, handling, and synthetic application of 2-Oxa-7-azaspiro[4....
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Oxa-7-azaspiro[4.4]nonan-1-one Hydrochloride as a High-Fsp³ Scaffold in Medicinal Chemistry
Executive Summary
This guide details the utility, handling, and synthetic application of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride (CAS: 1803606-19-0).[1] As drug discovery shifts away from flat, aromatic-heavy structures, spirocyclic scaffolds have emerged as critical tools for increasing the fraction of sp³-hybridized carbons (
) in small molecule libraries. This specific scaffold offers a unique geometric profile: a rigid spiro-junction connecting a reactive pyrrolidine amine and a polar -lactone ring. This note provides validated protocols for its use as a core building block in Fragment-Based Drug Discovery (FBDD) and peptidomimetic synthesis.
Chemical Profile & Structural Logic
Physicochemical Data
Property
Specification
Chemical Name
2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride
CAS Number
1803606-19-0
Molecular Formula
Molecular Weight
177.63 g/mol (Salt); 141.17 g/mol (Free Base)
Appearance
White to off-white solid
Solubility
High in Water, DMSO, Methanol; Low in DCM/EtOAc (as salt)
Core Geometry
Spiro[4.4] system (two 5-membered rings sharing C5)
The "Spiro-Vector" Advantage
Unlike flat heteroaromatic scaffolds (e.g., piperazines, pyridines), the spiro[4.4]nonane core orients substituents at approximately 90° angles relative to each other.
Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at the most vulnerable position.
Vector Definition: The Nitrogen (N7) provides a vector for library expansion, while the Lactone (C1=O, O2) acts as a hydrogen bond acceptor or a latent handle for ring-opening reactions.
Strategic Applications
Fragment-Based Drug Discovery (FBDD)
This scaffold is ideal for "Fragment Growing."[1] The secondary amine allows for rapid coupling to diverse electrophiles (acids, sulfonyl chlorides, aryl halides), while the lactone motif mimics the polar functionality often required for binding pocket interactions without adding aromatic ring count.
Divergent Synthesis (The "Switch" Strategy)
A key feature of this scaffold is its dual reactivity.[1]
Path A (Lactone Retention): Functionalization of the amine (N7) under mild conditions preserves the lactone ring.
Path B (Ring Opening): Treatment with nucleophiles opens the lactone to yield hydroxy-functionalized acyclic arms, effectively converting the rigid spirocycle into a flexible, multi-functionalized core.
Visualization: Structural Logic & Workflow
Figure 1: Functional breakdown of the scaffold showing the orthogonal reactivity of the N7 amine and the lactone ring.
Experimental Protocols
Protocol A: Preparation of Free Base (Critical Precursor)
Context: The commercial HCl salt is stable but unreactive in non-polar solvents. Free-basing is required for efficient coupling reactions.
Dissolution: Dissolve 1.0 g (5.6 mmol) of the HCl salt in 10 mL of minimal water.
Basification: Cool to 0°C. Slowly add 2M NaOH until pH reaches ~10. Note: Do not exceed pH 12 to avoid premature lactone hydrolysis.
Extraction: Immediately extract with DCM (
mL).
Tip: If the amine is highly water-soluble, use Chloroform/Isopropanol (3:1) for extraction.[1]
Drying: Dry combined organics over anhydrous
, filter, and concentrate in vacuo at <30°C.
Storage: Use immediately. The free amine can absorb
Preparation: Ensure the N7 nitrogen is protected (e.g., Boc, Cbz) to prevent self-polymerization.
Complexation: In a dry flask under Argon, dissolve the amine (
, 1.2 equiv) in anhydrous DCM. Carefully add (1.2 equiv, 2M in toluene). Stir for 15 min to form the aluminum amide species.
Opening: Add the N-protected scaffold (1.0 equiv) dissolved in DCM.
Reflux: Heat to mild reflux (40°C) for 4–12 hours.
Quench: Cool to 0°C. Carefully quench with Rochelle's salt (Potassium sodium tartrate) solution. Stir vigorously until two clear layers form (removes Aluminum salts).
Result: The product is a 4-hydroxy-4-(pyrrolidin-3-yl)butanamide derivative, providing a hydrophilic, flexible tether.[1]
Store HCl salt in a desiccator at -20°C. Dry free base immediately before use.
NMR Confusion
Rotamers in N-acylated products.
N-acylated prolines/pyrrolidines often show rotamers. Run NMR at 50°C to coalesce peaks.
References
BenchChem. (2025).[1][2][3] Application Note: Spiro[4.4]nonan-1-one as a Versatile Precursor for the Synthesis of Novel Spiro-Heterocycles. Retrieved from
Yong, S. R., et al. (2005). "Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions." Tetrahedron, 61(34), 8120-8129.
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. (Context on spiro-scaffold utility).
PubChem. (2023).[1] Compound Summary: 2-Oxa-7-azaspiro[4.4]nonane.[1][4][5][6][7][8][9] National Library of Medicine. Retrieved from
Burke, M. D., & Schreiber, S. L. (2004). "A Planning Strategy for Diversity-Oriented Synthesis." Angewandte Chemie International Edition, 43(1), 46-58. (Foundational theory on skeletal diversity).[1]
Application Note: Strategic Utilization of 2-Oxa-7-azaspiro[4.4]nonan-1-one HCl in Next-Gen PD-L1 Inhibitors
This Application Note is designed for medicinal chemists and drug development scientists focusing on the synthesis and optimization of small-molecule PD-1/PD-L1 inhibitors. It details the strategic use of 2-Oxa-7-azaspir...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and drug development scientists focusing on the synthesis and optimization of small-molecule PD-1/PD-L1 inhibitors. It details the strategic use of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride (an advanced spirocyclic intermediate) to enhance physicochemical properties and binding affinity.
Introduction: The "Spiro" Advantage in Checkpoint Inhibition
The landscape of PD-1/PD-L1 therapeutics is shifting from monoclonal antibodies (mAbs) to small molecules to overcome limitations in oral bioavailability and tumor penetration. First-generation small molecules (e.g., BMS-202, BMS-1058) rely on a biphenyl core to induce PD-L1 dimerization. However, the flexible "tail" regions of these molecules often suffer from metabolic liability and suboptimal entropic penalties upon binding.
2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride represents a "privileged scaffold" in modern medicinal chemistry. By incorporating this spirocyclic lactone, researchers can achieve:
Conformational Locking: The spiro-fusion restricts the rotation of the pyrrolidine ring, reducing the entropic cost of binding to the PD-L1 hydrophobic tunnel.
Fsp³ Enhancement: Increasing the fraction of
hybridized carbons improves solubility and metabolic stability compared to flat aromatic linkers.
Vector Positioning: The lactone moiety provides a fixed hydrogen-bond acceptor vector, crucial for interacting with polar residues (e.g., Q66, Y56) within the PD-L1 dimer interface.
Chemical Context & Mechanism of Action[1]
Structural Analysis
The molecule consists of a pyrrolidine ring spiro-fused to a
-butyrolactone.
7-Azaspiro[4.4] core: Acts as a rigid spacer.
Lactone (2-Oxa...1-one): Mimics the peptide bond geometry found in proline-rich loops of the native PD-1/PD-L1 interface but with superior hydrolytic stability.
Binding Hypothesis
In the context of PD-L1 dimerization inhibitors, this spirocycle is typically employed as a terminal cap or a linker attached to the biaryl core.
Figure 1: Conceptual integration of the spirocyclic scaffold into a PD-L1 inhibitor pharmacophore.
Experimental Protocols
Protocol A: Synthesis of the Spiro-Scaffold
Note: While commercially available, in-house synthesis allows for derivative generation. This protocol describes the Reformatsky-Cyclization route, a robust method for spiro-gamma-lactones.
Reagents:
-Boc-3-pyrrolidinone (Starting Material)
Ethyl bromomethylacrylate (Reformatsky Reagent)
Zinc dust (activated)
Pd/C (10%)
HCl in Dioxane (4M)
Step-by-Step Methodology:
Reformatsky Reaction:
Activate Zinc dust (1.5 eq) with TMSCl in dry THF.
Add
-Boc-3-pyrrolidinone (1.0 eq) and ethyl bromomethylacrylate (1.2 eq) dropwise at 0°C.
Reflux for 4 hours. The exocyclic double bond forms the spiro-methylene intermediate.
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). Product (
) should be UV active.
Hydrogenation (Lactone Formation):
Dissolve the intermediate in MeOH. Add 10% Pd/C (10 wt%).
Stir under
balloon (1 atm) for 12 hours. This reduces the double bond and facilitates spontaneous lactonization if the geometry permits, or yields the saturated hydroxy-ester which cyclizes upon acid treatment.
Deprotection & Salt Formation:
Dissolve the
-Boc-spiro-lactone in DCM.
Add 4M HCl in Dioxane (5 eq) at 0°C. Stir for 2 hours.
Concentrate in vacuo.[1] Triturate with diethyl ether to yield 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride as an off-white hygroscopic solid.
Data Specification:
Property
Value
| Formula |
|
| MW | 177.63 g/mol |
| Appearance | White to off-white solid |
| Solubility | High in Water, DMSO, MeOH; Low in DCM |
| Storage | -20°C, Hygroscopic (Store in Desiccator) |[2]
Protocol B: Coupling to PD-L1 Biaryl Core
This protocol demonstrates the coupling of the spiro-amine to a carboxylic acid-functionalized biaryl core (common in BMS-series inhibitors).
Purification: Flash Column Chromatography (DCM:MeOH 95:5). The spiro-lactone is polar; ensure gradient elution.
Figure 2: Amide coupling workflow for incorporating the spiro-scaffold.
Protocol C: Validation (HTRF Binding Assay)
To verify that the spiro-modification retains or improves binding affinity.
Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF) using Tag-lite® technology.
Donor: Anti-PD-L1-Europium Cryptate.
Acceptor: PD-1-d2 (or Red-PD-1).
Inhibitor: Displaces the interaction, reducing the FRET signal.
Procedure:
Preparation: Dilute the synthesized inhibitor in Dilution Buffer (PBS + 0.1% BSA) to create a 10-point dose-response curve (Start: 10
M, 1:3 serial dilution).
Incubation:
Add 5
L of Inhibitor to a 384-well low-volume white plate.
Add 5
L of PD-L1-Eu (Donor).
Add 5
L of PD-1-d2 (Acceptor).
Readout: Incubate for 2 hours at RT. Read on a PHERAstar or EnVision reader (Excitation: 337 nm; Emission: 665 nm & 620 nm).
Analysis: Calculate HTRF Ratio (
). Plot % Inhibition vs. Log[Concentration] to determine .
Success Criteria:
nM indicates potent inhibition.
Compare with BMS-202 (Reference) to assess the impact of the spiro-ring on potency.
References
Zak, K. M., et al. (2016). "Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1)." Oncotarget, 7(21), 30323–30335. Link
Skalniak, L., et al. (2017). "Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint interaction." Oncotarget, 8(41), 71314–71331. Link
Carnero, A. (2006). "Spirocyclic scaffolds in medicinal chemistry." Expert Opinion on Therapeutic Patents, 16(11). (Contextual grounding for spiro-scaffold utility).
Guzik, P., et al. (2017). "Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1." Journal of Medicinal Chemistry, 60(13), 5857–5867. Link
BenchChem. (2025). "Synthesis of 2-Azaspiro[4.4]nonane Derivatives." Technical Application Note. Link
Application Note & Protocols: Strategic Derivatization of 2-Oxa-7-azaspiro[4.4]nonan-1-one Hydrochloride for Drug Discovery
Abstract The 2-oxa-7-azaspiro[4.4]nonan-1-one scaffold represents a valuable building block in medicinal chemistry. Its rigid, three-dimensional spirocyclic structure offers a unique conformational profile that can be ex...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 2-oxa-7-azaspiro[4.4]nonan-1-one scaffold represents a valuable building block in medicinal chemistry. Its rigid, three-dimensional spirocyclic structure offers a unique conformational profile that can be exploited to enhance potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of its hydrochloride salt. We will explore detailed protocols for functionalizing the key reactive handles of this molecule, focusing on the secondary amine and the lactone moiety. Each protocol is accompanied by an explanation of the underlying chemical principles, guiding the user in making informed experimental choices for library synthesis and structure-activity relationship (SAR) studies.
Introduction to the 2-Oxa-7-azaspiro[4.4]nonan-1-one Scaffold
Spirocyclic systems are increasingly sought after in drug design as they introduce sp³-rich character and novel exit vectors for molecular exploration.[1][3] The 2-oxa-7-azaspiro[4.4]nonan-1-one core combines a γ-lactone with a pyrrolidine ring, presenting two distinct points for chemical modification. The primary site for diversification is the secondary amine at the 7-position, which, once liberated from its hydrochloride salt, is amenable to a wide array of classical amine chemistries. A secondary, more disruptive derivatization pathway involves the nucleophilic opening of the lactone ring. This guide will focus primarily on derivatization at the nitrogen center, which preserves the core spirocyclic framework.
The starting material is provided as a hydrochloride salt to improve stability and shelf-life. However, the protonated amine is not nucleophilic and will not undergo the desired reactions. Therefore, a preliminary neutralization step is mandatory.
Protocol 2.1: Free-Basing of the Amine Hydrochloride
Rationale: This protocol uses a mild inorganic base (sodium bicarbonate) to neutralize the ammonium salt, liberating the free secondary amine. The free base is then extracted into an organic solvent. Dichloromethane (DCM) is chosen for its ability to dissolve a wide range of organic compounds and its immiscibility with water.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Separatory funnel
Round-bottom flask
Rotary evaporator
Procedure:
Dissolve 1.0 equivalent of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride in a minimal amount of deionized water.
Transfer the solution to a separatory funnel.
Slowly add saturated NaHCO₃ solution until effervescence ceases and the aqueous layer is basic (pH > 8, check with pH paper).
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
Combine the organic layers.
Wash the combined organic layer with brine to remove residual water.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
The resulting residue is the free amine, which should be used immediately in subsequent reactions.
Caption: Workflow for neutralizing the hydrochloride salt.
Derivatization at the 7-Azaspiro Center
The secondary amine is a versatile handle for introducing a wide range of functional groups to build a chemical library. The following protocols detail the most common and robust methods.
N-Acylation: Synthesis of Amides
Rationale: N-acylation is a reliable method for introducing carbonyl-containing moieties. The reaction of the free amine with an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) proceeds rapidly. The base is crucial for scavenging the HCl or carboxylic acid byproduct generated during the reaction, driving it to completion.[7]
Protocol 3.1.1: Acylation with Benzoyl Chloride
Materials:
2-Oxa-7-azaspiro[4.4]nonan-1-one (free base from Protocol 2.1)
Benzoyl chloride (1.1 eq)
Triethylamine (Et₃N) (1.5 eq)
Anhydrous Dichloromethane (DCM)
Magnetic stirrer and stir bar
Ice bath
Standard glassware for inert atmosphere reaction (optional, but recommended)
Procedure:
Dissolve the free amine (1.0 eq) in anhydrous DCM in a round-bottom flask.
Add Et₃N (1.5 eq) to the solution.
Cool the flask to 0 °C in an ice bath.
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction by adding deionized water.
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Application Notes and Protocols: Reaction of 2-Oxa-7-azaspiro[4.4]nonan-1-one Hydrochloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numer...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] The synthesis of novel substituted pyrrolidines is therefore of significant interest to the drug discovery community. One versatile and efficient method for accessing functionalized pyrrolidines is through the ring-opening of spirocyclic lactones with primary amines. This application note provides a detailed guide to the reaction of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride with primary amines, yielding N-substituted 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxamides. This transformation offers a straightforward route to a diverse range of compounds with potential therapeutic applications.
Reaction Overview and Mechanism
The core of this transformation is the aminolysis of a γ-lactone. This reaction proceeds via a nucleophilic acyl substitution mechanism where the primary amine attacks the electrophilic carbonyl carbon of the lactone ring.[1] This initial attack leads to a tetrahedral intermediate, which then collapses to open the lactone ring, forming a stable amide bond and a primary alcohol.
The use of 2-Oxa-7-azaspiro[4.4]nonan-1-one as the hydrochloride salt plays a crucial role. The hydrochloride salt of an amine can act as a bifunctional reagent in certain reactions.[2] In this context, the primary amine nucleophile must be liberated from its salt form to initiate the reaction. This is typically achieved by the addition of a non-nucleophilic base. The choice of base and reaction conditions is critical to ensure efficient reaction and minimize potential side reactions.
Reaction Workflow Diagram
Caption: General workflow for the aminolysis of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-substituted 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxamides
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Silica gel for column chromatography
Procedure:
To a stirred solution of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride (1.0 eq) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1-1.5 eq).
Add a non-nucleophilic base such as triethylamine (2.2-3.0 eq) or DIPEA (2.2-3.0 eq) dropwise to the reaction mixture. The addition of the base is crucial to neutralize the hydrochloride and liberate the free amine for the nucleophilic attack.
Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the primary amine.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion of the reaction (typically 4-24 hours), cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution (to remove any remaining acidic species) and brine.
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-substituted 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxamide.
Characterization
The purified product should be characterized by standard analytical techniques:
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product, including the presence of the newly formed amide bond and the hydroxymethyl group.
Mass Spectrometry (MS): To determine the molecular weight of the product.
Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O stretch (typically around 1640-1680 cm⁻¹) and the O-H stretch of the alcohol (a broad peak around 3200-3600 cm⁻¹).
Data Presentation
The following table provides representative reaction parameters that can be used as a starting point for optimization.
Primary Amine
Equivalents
Base (eq)
Solvent
Temperature (°C)
Time (h)
Benzylamine
1.2
TEA (2.5)
DMF
60
12
n-Butylamine
1.5
DIPEA (3.0)
CH3CN
70
8
Aniline
1.2
TEA (2.5)
DMSO
80
24
Mechanistic Insights and Causality
The Role of the Hydrochloride: The starting material is the hydrochloride salt of the spirocyclic amine. The protonated amine is not nucleophilic. The addition of a non-nucleophilic base is essential to deprotonate the ammonium salt, generating the free amine in situ, which can then act as the nucleophile. An excess of the base is used to ensure complete deprotonation and to neutralize the HCl generated during the reaction.
Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for this reaction. These solvents can effectively solvate the ionic intermediates and reactants, facilitating the reaction. The choice of solvent can also influence the reaction rate and should be optimized for each specific substrate.
Temperature: The aminolysis of lactones is often slow at room temperature.[3] Heating is typically required to drive the reaction to completion in a reasonable timeframe. The optimal temperature is a balance between achieving a good reaction rate and minimizing the formation of potential side products.
Mechanism Diagram
Caption: Simplified mechanism of the aminolysis reaction.
Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, the following self-validating steps should be incorporated into the protocol:
Confirmation of Starting Material Purity: The purity of the 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride and the primary amine should be confirmed by NMR or other appropriate analytical techniques before use.
In-Process Controls: Monitoring the reaction by TLC or LC-MS allows for the determination of the reaction endpoint and can provide information about the formation of any side products.
Thorough Characterization of the Product: Comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, MS, IR) of the purified product is essential to confirm its identity and purity.
Consistency Check: Repeating the reaction under the optimized conditions should yield consistent results in terms of yield and purity.
Conclusion
The reaction of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride with primary amines provides a valuable and straightforward method for the synthesis of a diverse library of N-substituted 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxamides. These compounds are of significant interest in drug discovery due to the prevalence of the pyrrolidine motif in bioactive molecules. The protocols and insights provided in this application note offer a solid foundation for researchers to explore this versatile chemical transformation.
References
Google Patents. Preparation and use of gamma-butyrolactone as a cross-linking agent.
Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. Available at: [Link]
Organic Chemistry Frontiers. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Available at: [Link]
Application Note: Downstream Processing & Isolation of 2-Oxa-7-azaspiro[4.4]nonan-1-one Hydrochloride
Executive Summary & Chemical Context[1][2][3][4][5] The isolation of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride (CAS: 1419590-58-1) presents a unique challenge in process chemistry due to the bifunctional nature of t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5]
The isolation of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride (CAS: 1419590-58-1) presents a unique challenge in process chemistry due to the bifunctional nature of the spirocyclic core. The molecule contains a strained
-lactone (susceptible to hydrolytic ring-opening) and a secondary pyrrolidine amine (susceptible to oxidation and requiring salt stabilization).
This guide details the downstream processing (DSP) strategy to isolate the hydrochloride salt with high purity (>98%) while mitigating lactone hydrolysis. Unlike standard amine workups that utilize aqueous basic extractions, this protocol emphasizes anhydrous acidic handling to preserve the spiro-lactone integrity.
Structural Criticality & CQAs
The Critical Quality Attributes (CQAs) for this intermediate are defined by the stability of the spiro-junction:
Moisture catalyzes lactone hydrolysis to the corresponding hydroxy-acid.
Purity (HPLC)
> 98.0% a/a
Removal of ring-opened hydrolysates (hydroxy-amino acid derivatives).
Reaction Quench & Primary Isolation Strategy
Context: We assume the upstream synthesis involves either the deprotection of a tert-butyl carbamate (Boc) precursor or an acid-catalyzed spiro-cyclization. The reaction mixture typically consists of the product in an organic solvent (e.g., Dioxane, THF, or DCM) with excess acid.
The "Anhydrous Crash" Protocol
Traditional aqueous workups are contraindicated due to the rapid equilibrium between the lactone and the open-chain hydroxy acid in water. The preferred method is anti-solvent precipitation .
Reagents Required:
Solvent A (Process Solvent): Dioxane or THF (Dry).
Anti-Solvent: Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE).
Acid Source: 4M HCl in Dioxane (anhydrous).
Step-by-Step Protocol:
Concentration: If the reaction volume is high, concentrate the reaction mixture under reduced pressure (Rotavap) at < 40°C .
Expert Insight: Do not distill to dryness. Leave a concentrated slurry (approx. 3-4 volumes relative to theoretical yield) to prevent thermal degradation of the lactone.
Acid Adjustment: Verify the pH of the slurry is strongly acidic (pH < 1 on wet indicator paper, though measured in non-aqueous media). If necessary, add 4M HCl in Dioxane dropwise at 0°C to ensure full protonation.
Precipitation:
Cool the concentrate to 0–5°C .
Slowly add MTBE (10 volumes) dropwise over 30 minutes with vigorous stirring.
Why MTBE? MTBE is less flammable than diethyl ether and provides excellent rejection of non-polar impurities while precipitating the polar HCl salt.
Aging: Stir the resulting suspension at 0°C for 2 hours to ripen the crystal habit.
Filtration: Filter the solids under a nitrogen blanket (to exclude atmospheric moisture).
Wash: Wash the filter cake with cold MTBE (2 × 3 volumes).
Purification: Recrystallization Dynamics
Crude isolation often yields a hygroscopic solid containing trace ammonium salts or ring-opened impurities. Recrystallization is necessary to lock in the stoichiometry.
Solvent System Selection
Avoid: Methanol (Risk of transesterification of the lactone).
Avoid: Water (Risk of hydrolysis).
Preferred:Ethanol / Ethyl Acetate or Isopropanol (IPA) / MTBE .
Recrystallization Protocol (IPA/MTBE System)
Dissolution: Suspend the crude solid in minimal Isopropanol (IPA) . Heat to 60°C.
Note: If the salt does not fully dissolve, add anhydrous Ethanol dropwise until clarity is achieved.
Hot Filtration: If particulates remain, perform a rapid hot filtration to remove inorganic salts (e.g., NH₄Cl from upstream steps).
Crystallization:
Allow the solution to cool slowly to room temperature (20–25°C).
Once turbidity begins, add MTBE (anti-solvent) dropwise until a persistent cloudiness forms.
Re-heat slightly to clear, then let cool undisturbed to 4°C overnight.
Isolation: Filter the white crystalline needles.
Drying (Critical): Dry in a vacuum oven at 40°C over P₂O₅ or silica gel desiccant for 24 hours. The lactone is heat-sensitive; do not exceed 45°C.
Process Visualization (DOT Diagram)
The following diagram illustrates the decision logic for the isolation and purification workflow, highlighting the critical control points (CCPs) for preventing lactone degradation.
Caption: Workflow for the anhydrous isolation of 2-Oxa-7-azaspiro[4.4]nonan-1-one HCl, emphasizing moisture control to prevent lactone hydrolysis.
Analytical Validation & Stability
To ensure the protocol was successful, specific analytical markers must be checked.
Stability-Indicating HPLC Method
Standard reverse-phase HPLC can induce on-column hydrolysis if the mobile phase is too basic or if the run time is long in aqueous media.
Technical Support Center: Synthesis of 2-Oxa-7-azaspiro[4.4]nonan-1-one Hydrochloride
Welcome to the technical support center for the synthesis of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potentia...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in the multi-step synthesis of this valuable spirocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
Plausible Synthetic Pathway
Caption: Proposed synthetic pathway for 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride.
Part 1: Synthesis of N-Boc-3-(2-hydroxyethyl)-3-pyrrolidinol (Intermediate B)
This initial step involves the creation of the diol precursor necessary for the subsequent spirocyclization.
Frequently Asked Questions (FAQs)
Q1: I am observing low yields for the addition of the two-carbon unit to N-Boc-3-oxopyrrolidine. What are the likely causes?
A1: Low yields in this step often stem from several factors:
Reagent Purity and Activity: The organometallic reagent (e.g., n-butyllithium with ethylene glycol or a Grignard reagent) may have degraded due to improper storage or handling. Ensure you are using freshly titrated or newly purchased reagents.
Reaction Temperature: These reactions are typically conducted at low temperatures (-78 °C) to minimize side reactions. Inadequate cooling can lead to enolization of the ketone and other undesired pathways.
Water Content: The presence of moisture will quench the organometallic reagent. Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents are used.
Slow Addition: The reagent should be added slowly to the solution of the ketone to maintain a low temperature and prevent localized overheating.
Q2: I am seeing multiple spots on my TLC plate after the reaction. What could these be?
A2: Besides the desired diol, you may be observing:
Starting Material: Incomplete reaction.
Enolization Product: The ketone may have been deprotonated by the base, leading to the recovery of starting material after workup.
Over-addition Product: If using a more reactive organometallic, addition to the Boc-carbonyl could theoretically occur, though this is less common.
Troubleshooting Guide
Problem
Potential Cause
Suggested Solution
Low to No Conversion
Inactive organometallic reagent.
Use a fresh bottle of the reagent or titrate it before use.
Presence of water.
Flame-dry all glassware and use anhydrous solvents.
Formation of Multiple Products
Reaction temperature too high.
Maintain a consistent low temperature (-78 °C) throughout the addition.
Rapid addition of reagent.
Add the organometallic reagent dropwise over an extended period.
Difficult Purification
Polar nature of the diol.
Use a more polar solvent system for column chromatography (e.g., ethyl acetate/methanol or dichloromethane/methanol).
Part 2: Intramolecular Lactonization to form N-Boc-2-oxa-7-azaspiro[4.4]nonan-1-one (Intermediate C)
The key spirocyclization step to form the lactone ring can be challenging. We will focus on two common methods: acid-catalyzed lactonization and the Mitsunobu reaction.
Method 1: Acid-Catalyzed Lactonization
This method involves treating the diol with an acid catalyst to promote intramolecular esterification.
Q1: My acid-catalyzed lactonization is very slow or is not proceeding to completion. What can I do?
A1: Several factors can influence the rate of lactonization:
Acid Strength: A stronger acid may be required to sufficiently protonate the carboxylic acid (if the diol is first oxidized) or to facilitate the dehydration of the diol. Consider switching from a weaker acid like p-toluenesulfonic acid (p-TsOH) to a stronger one like trifluoroacetic acid (TFA), but be mindful of potential Boc-deprotection.
Water Removal: The reaction produces water, which can inhibit the equilibrium. Using a Dean-Stark trap or adding molecular sieves can help drive the reaction to completion.
Solvent: A non-polar, aprotic solvent like toluene or benzene is typically used to facilitate water removal.
Q2: I am observing a significant amount of a dimeric product. How can I minimize this?
A2: Dimer formation is a common side reaction in intermolecular esterifications. To favor the intramolecular pathway:
High Dilution: Perform the reaction at a very low concentration (e.g., 0.01-0.05 M). This statistically favors the intramolecular reaction over the intermolecular one.
Method 2: Mitsunobu Reaction
The Mitsunobu reaction provides a powerful alternative for lactonization, especially for sterically hindered alcohols. It proceeds via activation of the primary alcohol followed by intramolecular SN2 attack by the tertiary alcohol.
Q1: My Mitsunobu lactonization is giving a low yield. What are the common pitfalls?
A1: The Mitsunobu reaction is sensitive to several parameters:
Reagent Quality: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can degrade over time. Use fresh or properly stored reagents. Triphenylphosphine (PPh3) should also be pure.
Order of Addition: The order of reagent addition is crucial. Typically, the diol and PPh3 are dissolved in an anhydrous solvent, and the DEAD/DIAD is added slowly at a low temperature.[1]
Solvent: Anhydrous THF or toluene are common solvents. The presence of water will consume the reagents.
Steric Hindrance: While effective, severe steric hindrance around the tertiary alcohol can slow down the intramolecular cyclization.
Q2: The purification of my product after the Mitsunobu reaction is very difficult due to byproducts. How can I improve this?
A2: The main byproducts are triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative.
Crystallization: Sometimes, the desired product can be crystallized from the reaction mixture, leaving the byproducts in the mother liquor.
Chromatography: Careful column chromatography is often required. A non-polar solvent can be used initially to elute some of the less polar byproducts before increasing the polarity to elute the desired lactone.
Alternative Reagents: Consider using polymer-supported triphenylphosphine or modified azodicarboxylates that facilitate easier removal of the byproducts.[2]
Troubleshooting Guide for Lactonization
Problem
Potential Cause
Suggested Solution
Low Yield
(Acid-catalyzed) Reversible reaction.
Use a Dean-Stark trap or molecular sieves to remove water.
Caption: Troubleshooting workflow for the intramolecular lactonization step.
Part 3: Boc Deprotection and Hydrochloride Salt Formation (Intermediates D and E)
The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection with TFA or HCl in dioxane is incomplete. What should I do?
A1: Incomplete deprotection is a common issue.
Increase Reaction Time/Temperature: Some sterically hindered Boc groups require longer reaction times or gentle heating.[5] Monitor the reaction by TLC or LC-MS.
Reagent Quality: TFA is hygroscopic; absorbed water can reduce its effectiveness.[5] Use a fresh bottle. Solutions of HCl in dioxane can also degrade over time.
Insufficient Acid: Ensure a sufficient excess of acid is used, especially if there are other basic functionalities in the molecule.
Q2: I am observing t-butylation of my molecule as a side product during deprotection. How can I prevent this?
A2: The tert-butyl cation generated during deprotection is a potent alkylating agent.[6]
Use a Scavenger: Add a scavenger like triethylsilane (TES) or anisole to the reaction mixture. These will trap the tert-butyl cation, preventing it from reacting with your product.
Q3: I am having trouble isolating my hydrochloride salt. It is oily or does not precipitate.
A3: Salt formation and isolation can be tricky.
Solvent Choice: The choice of solvent is critical. The free amine is typically dissolved in a solvent in which the hydrochloride salt is insoluble, such as diethyl ether, ethyl acetate, or a mixture of dichloromethane and hexanes.
Anhydrous Conditions: Ensure you are using an anhydrous solution of HCl (e.g., HCl in dioxane or diethyl ether). The presence of water can lead to the formation of hydrates or prevent precipitation.
Trituration: If an oil forms, try adding a non-polar solvent like hexanes or pentane and scratching the side of the flask to induce crystallization.
Lyophilization: If the salt is very soluble, removing the solvent and any excess HCl under high vacuum or by lyophilization can yield the solid product.
Troubleshooting Guide for Deprotection and Salt Formation
Problem
Potential Cause
Suggested Solution
Incomplete Boc Deprotection
Insufficient acid strength/concentration or reaction time.
Increase reaction time, consider gentle heating, or use a fresh, concentrated acid solution.[5]
t-Butylation Side Product
Reaction with tert-butyl cation.
Add a scavenger such as anisole or triethylsilane.[6]
Hydrochloride Salt is Oily
Product is soluble in the solvent system.
Add a less polar co-solvent (e.g., hexanes, pentane) and triturate.
No Salt Precipitation
Incorrect solvent or wet conditions.
Use a solvent in which the salt is insoluble (e.g., diethyl ether) and ensure anhydrous conditions.
Detailed Protocol: Boc Deprotection and HCl Salt Formation
Deprotection:
Dissolve the N-Boc-2-oxa-7-azaspiro[4.4]nonan-1-one (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of 4M HCl in 1,4-dioxane (4-10 equiv).
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Isolation of the Salt:
Once the reaction is complete, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt.
Collect the solid by vacuum filtration, washing with cold diethyl ether.
Dry the solid under high vacuum to obtain the final product.
Caption: Standard workflow for Boc deprotection and hydrochloride salt formation.
Part 4: Characterization
Proper characterization at each step is crucial for a successful synthesis.
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for confirming the structure of the intermediates and the final product. Key signals to look for in the final product would be the disappearance of the Boc group protons and a shift in the signals adjacent to the nitrogen atom.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compounds.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the lactone carbonyl (around 1770 cm-1) and the N-H bond of the hydrochloride salt (a broad peak around 2400-3000 cm-1).
Thin-Layer Chromatography (TLC): TLC is invaluable for monitoring reaction progress and assessing the purity of the isolated products.
By understanding the potential pitfalls and having a clear troubleshooting strategy for each step, the synthesis of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride can be approached with a higher degree of confidence and success.
References
BenchChem. (2025). Navigating Boc Deprotection: A Guide to Preventing Side Products.
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines.
Chemistry LibreTexts. (2023, January 22). Mitsunobu Macrolactonization. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
Costas, M., et al. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. Journal of the American Chemical Society.
Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle.
University of Girona. (n.d.).
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. WordPress.
Gatti, F., et al. (n.d.). Substituent and catalyst effects on GAC lactonization of γ-hydroxy esters. RSC Publishing.
Improving yield in "2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride" synthesis
This technical guide addresses the synthesis and optimization of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride . Based on the IUPAC nomenclature provided (2-oxa...1-one), this guide targets the specific isomer where the...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the synthesis and optimization of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride .
Based on the IUPAC nomenclature provided (2-oxa...1-one), this guide targets the specific isomer where the carbonyl group is directly attached to the spiro-carbon (Carbonyl-on-Spiro), distinguishing it from the more common "1-oxa...-2-one" (Oxygen-on-Spiro) isomer derived from ketone additions.
System Overview & Synthetic Logic
To achieve high yields, it is critical to understand that the "2-oxa-1-one" scaffold requires constructing a lactone ring onto a pyrrolidine core where the carbonyl is proximal to the spiro junction. This dictates a synthetic strategy starting from a pyrrolidine-3-carboxylate (Ester) rather than a pyrrolidinone (Ketone).
The Validated Pathway: α-Alkylation / Oxidative Cleavage
The most robust route involves the
-alkylation of a protected pyrrolidine ester, followed by oxidative cleavage of the side chain to generate the hydroxy-ethyl spacer required for spontaneous lactonization.
Alkylation: Installation of an allyl group at the C3 position.
Oxidative Cleavage: Conversion of the allyl group to a hydroxy-ethyl chain (via aldehyde).
Cyclization: Intramolecular transesterification.
Salt Formation: Deprotection to the Hydrochloride salt.
Figure 1: Validated synthetic pathway for the Carbonyl-on-Spiro isomer.
Troubleshooting Guide (Step-by-Step)
This section addresses specific failure points reported by researchers attempting to scale this reaction.
Phase 1: The Alkylation Step (Yield Killer #1)
Issue: Low conversion or formation of dialkylated byproducts during the reaction of N-Boc-pyrrolidine-3-carboxylate with allyl bromide.
Symptom
Probable Cause
Corrective Action
Low Yield (<40%)
Enolate decomposition or quenching by moisture.
Protocol: Use LiHMDS instead of LDA for better solubility and control. Ensure temp is strictly -78°C during enolization.
Dialkylation
Excess base or high temperatures allowing proton exchange.
Stoichiometry: Use exactly 1.05 eq of base. Add the electrophile (Allyl Bromide) rapidly at -78°C to quench the enolate before it can exchange protons with the product.
Recovered SM
Steric hindrance of the Boc group.
Add Additive: Addition of HMPA or DMPU (2-3 eq) significantly accelerates the SN2 attack by breaking up lithium aggregates.
Expert Tip: If using LiHMDS, premix the base with the pyrrolidine ester at -78°C for 45 minutes to ensure complete deprotonation before adding the allyl bromide.
Phase 2: Oxidative Cleavage & Reduction (The Safety Bottleneck)
Issue: Safety concerns with Ozonolysis or low yield during the aldehyde-to-alcohol reduction.
Q: Can I avoid Ozonolysis for scale-up?A: Yes. The Lemieux-Johnson oxidation is the preferred alternative for scale-up.
Reagents: Catalytic OsO₄ (2 mol%) and stoichiometric NaIO₄.
Mechanism: OsO₄ dihydroxylates the alkene; NaIO₄ cleaves the diol to the aldehyde and regenerates the osmium.
Advantage: Avoids explosive ozonides and cryogenic conditions.
Q: My aldehyde intermediate decomposes. How do I stabilize it?A: Do not isolate the aldehyde. Perform a "One-Pot" Reduction .
After the oxidative cleavage (Lemieux-Johnson) is complete, quench the oxidant (Na₂S₂O₃).
Immediately add NaBH₄ (0.5 eq) to the same reaction vessel (biphasic mixture is fine if using MeOH/Water).
This traps the unstable aldehyde as the stable primary alcohol (Intermediate C).
Phase 3: Lactonization & Salt Formation
Issue: The ring won't close, or the HCl salt is a hygroscopic gum.
Q: The alcohol is isolated but not cyclizing to the lactone.A: Spontaneous cyclization often requires thermodynamic drive.
Method: Reflux the hydroxy-ester in Toluene with catalytic p-TsOH (Dean-Stark trap not strictly necessary as ethanol is the byproduct, but removal helps).
Alternative: Treat with TFA/DCM (1:1). This removes the Boc group and catalyzes lactonization simultaneously. The resulting amine-salt will cyclize rapidly.
Q: The HCl salt turns into a sticky gum.A: This is common for spiro-amines.
Protocol: Dissolve the free base in anhydrous 1,4-Dioxane . Add 4M HCl in Dioxane dropwise at 0°C.
Precipitation: If no solid forms, add anhydrous Diethyl Ether or MTBE until cloudy, then store at -20°C overnight.
Drying: Lyophilization (freeze-drying) from water is the only way to get a free-flowing powder if the ether precipitation fails.
Enolization: To a solution of 1-tert-butyl 3-ethyl pyrrolidine-1,3-dicarboxylate (1.0 eq) in THF at -78°C, add LiHMDS (1.1 eq, 1M in THF) dropwise. Stir 1h.
Alkylation: Add Allyl Bromide (1.2 eq) rapidly. Warm to RT over 4h.[1] Quench with NH₄Cl. Extract (EtOAc), dry, and concentrate.[2]
Cleavage/Reduction: Dissolve crude alkene in THF/H₂O (3:1). Add OsO₄ (2.5 wt% in tBuOH, 0.02 eq) and NaIO₄ (3.0 eq). Stir vigorously until alkene disappears (TLC). Quench with Na₂S₂O₃. Add NaBH₄ (1.5 eq) directly to the mixture. Stir 1h. Extract (DCM).
Cyclization/Deprotection: Dissolve the crude hydroxy-ester in 4M HCl in Dioxane (10 vol). Stir at RT for 4h (Boc removal) then heat to 50°C for 2h (Lactonization).
Isolation: Cool to 0°C. Dilute with Et₂O. Filter the white precipitate.
Frequently Asked Questions (FAQs)
Q: Why does my NMR show a mixture of isomers?A: The spiro-center creates chirality. Unless you used a chiral ligand during alkylation, you will obtain a racemate. The diastereomers (if other centers exist) or rotamers (due to the Boc group) can also complicate NMR. Run NMR at 350K (DMSO-d6) to collapse Boc rotamers.
Q: Can I use the "Reformatsky" route (Zn + Ethyl Bromoacetate)?A:NO. That route works for ketones and adds a 2-carbon chain (-CH₂-COO-). If you start with pyrrolidone and use Reformatsky, you generate a structure that would require forming a 4-membered (beta) lactone or a different isomer (Oxygen-on-Spiro). The route described above (Ester + Allyl) guarantees the 5-membered gamma-lactone with the carbonyl on the spiro center.
Q: The product decomposes on Silica Gel.A: The free amine is basic and the lactone is sensitive.
Solution: Do not purify the free base on silica. Purify the N-Boc intermediate (Intermediate C) before the final deprotection/cyclization step.
References
Spiro-Lactone Synthesis via Allylation: Trost, B. M., & Mao, M. K. (1983). A total synthesis of the pyrrolizidine alkaloid (±)-platynecine. Journal of the American Chemical Society. Link (Demonstrates the allyl-to-hydroxyethyl cyclization logic).
Lemieux-Johnson Oxidation Protocol: Yu, W., et al. (2012). Improved Lemieux–Johnson Oxidation for the Large-Scale Synthesis of Aldehydes. Journal of Organic Chemistry. Link
Spiro-Pyrrolidine Scaffolds in Drug Discovery: Carreira, E. M., & Kvaerno, L. (2005). Classics in Stereoselective Synthesis. Wiley-VCH. (See Chapter on Spirocyclic Alkaloids).
General Spiro-Synthesis Patent:Preparation of Spiro-Lactams and Lactones. WO2006090261.
"2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride" reaction monitoring by TLC/HPLC
Technical Support Center: 2-Oxa-7-azaspiro[4.4]nonan-1-one HCl Analysis Executive Summary: The Analytical Challenge You are working with 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride .[1][2][3] This molecule presents a...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Oxa-7-azaspiro[4.4]nonan-1-one HCl Analysis
Executive Summary: The Analytical Challenge
You are working with 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride .[1][2][3] This molecule presents a "perfect storm" of analytical challenges:
Lack of Chromophore: It has no aromatic rings or conjugated systems.[2] Standard UV detection at 254 nm will fail.[2]
Conflicting Functionality: It contains a lactone (acid-stable, base-labile) and a secondary amine (causes tailing on silica, requires base or ion-pairing for good peak shape).[1][2]
Polarity: As a hydrochloride salt, it is highly polar, leading to poor retention on standard C18 HPLC columns and streaking on TLC plates.[2]
This guide provides self-validating protocols to overcome these specific hurdles.
Part 1: Thin Layer Chromatography (TLC) Troubleshooting
Q: I spotted the reaction mixture, but the plate looks empty under the UV lamp. Is my compound gone?
A: Not necessarily. Your compound is "UV Silent."[2]
The lactone carbonyl absorbs weakly at ~200–210 nm, which is often cut off by the solvent or the TLC plate's binder. You cannot rely on UV 254 nm.[2]
Protocol: The "Double-Dip" Visualization Strategy
Do not rely on a single stain.[1][2] Use this validated sequence to confirm the presence of the spiro-amine core.
Elution: Run the plate. (See "Mobile Phase" below).
UV 200–210 nm: Possible, but risky.[2] Solvents (Methanol/Acetone) absorb here, causing baseline noise.[2] Use Acetonitrile (ACN) and Phosphate buffer (transparent at 200 nm).[2]
Recommended Detector:CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering) .[2] These respond to mass, not optics, and are ideal for non-chromophoric salts.[2]
Issue 2: Retention (The "Dead Volume" Elution)
The HCl salt is too polar for C18. It elutes with the void volume (
Strategy A: Ion-Pairing Chromatography (Recommended for C18)
Use an acidic ion-pairing agent to "mask" the amine's charge and increase hydrophobicity.[1][2]
anion pairs with the spiro-amine cation (), forming a neutral, lipophilic complex that retains on C18.[1][2]
Strategy B: HILIC (Hydrophilic Interaction Liquid Chromatography)
If you have a HILIC column (Silica or Zwitterionic), this is superior for polar salts.[2]
McCalley, D. V. (2017).[2] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71.[2] Link
PubChem. (2024).[2] Compound Summary: 2-Oxa-7-azaspiro[4.4]nonane.[1][2][6] National Library of Medicine. Link[2]
Removal of impurities from "2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride"
Senior Application Scientist Desk Executive Summary & Diagnostic Logic Welcome to the technical support center. As a Senior Application Scientist, I understand that working with spirocyclic lactams and lactones like 2-Ox...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist Desk
Executive Summary & Diagnostic Logic
Welcome to the technical support center. As a Senior Application Scientist, I understand that working with spirocyclic lactams and lactones like 2-Oxa-7-azaspiro[4.4]nonan-1-one presents a unique "stability vs. solubility" paradox.
This molecule contains two sensitive functionalities:
The
-Butyrolactone Ring: Susceptible to hydrolysis (ring-opening) in the presence of water and acid/heat.
The Secondary Amine (HCl Salt): Highly polar, hygroscopic, and prone to trapping inorganic salts.
The Core Problem: The acidic nature of the hydrochloride salt catalyzes the hydrolysis of the lactone ring if any moisture is present during purification. Your purification strategy must be strictly anhydrous .[1]
Diagnostic Decision Tree
Before proceeding, use this logic flow to identify your specific failure mode.
Figure 1: Diagnostic logic for selecting the correct purification pathway based on impurity profile.
Critical Impurity Profile
Understanding what you are removing is as important as how you remove it.[1]
Impurity Type
Origin
Detection (1H NMR)
Removal Strategy
Hydrolysis Product
Ring opening of lactone due to moisture + acid.[1]
Disappearance of spiro-C signals; appearance of broad carboxylic acid -OH.[1]
Irreversible in salt form. Must convert to free base and dehydrate (Dean-Stark or Molecular Sieves).[1]
Scenario A: "The solid is turning into a sticky oil during recrystallization."
Diagnosis: This is "oiling out," common with spiro-ammonium salts.[1] It occurs when the melting point of the solvated salt drops below the boiling point of the solvent.
Solution:
Avoid Methanol: Methanol is often too soluble for this salt.[1]
Use the "Cloud Point" Method: Dissolve the salt in the minimum amount of hot Isopropanol (IPA) . Slowly add Ethyl Acetate (EtOAc) or Diethyl Ether until the solution turns slightly cloudy.
Seeding: Scratch the glass or add a seed crystal.[1]
Slow Cooling: Do not plunge into ice. Let it cool to RT, then 4°C.
Scenario B: "I see a new impurity growing over time in aqueous solution."
Diagnosis: You are hydrolyzing the lactone.[1]
Mechanism: The HCl salt creates an acidic pH (~2-3).[1] In water, this catalyzes the attack of water on the carbonyl carbon of the lactone.
Solution:
NEVER store the HCl salt in water or wet solvents.
Switch to Anhydrous Buffers: If analysis is required, use fresh buffers or a high % of organic modifier (Acetonitrile) in HPLC.
Storage: Store under Argon in a desiccator.
Scenario C: "My elemental analysis shows excess Chlorine/Ash."
Diagnosis: Inorganic salt entrapment. The lattice energy of the amine-HCl is similar to NaCl, leading to co-precipitation.
Solution: Use Protocol B (The "Back-to-Base" Loop).[1] Recrystallization rarely removes occluded inorganic salts effectively.[1]
Add HCl in Dioxane (4M) or HCl in Ether (2M) dropwise.[1]
The pure HCl salt will precipitate instantly as a white solid.
Isolation: Filter and wash with Ether.
Mechanistic Visualization: The Hydrolysis Risk
The following diagram illustrates why moisture control is the single most critical factor for this specific molecule.
Figure 2: The acid-catalyzed hydrolysis pathway.[1] Note that the reverse reaction (re-closing the ring) is thermodynamically unfavorable in aqueous solution.
References
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Chapter on Purification of Amines and Lactones).[1]
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] Link
Wong, C. Y. Y., et al. (2017).[1][2] Stability of gamma-valerolactone under neutral, acidic, and basic conditions.[2][3][4][5] Structural Chemistry, 28, 423–429.[2][4] (Establishes lactone instability in acidic aqueous media). Link
Carreira, E. M., & Kvaerno, L. (2010).[1] Classics in Stereoselective Synthesis. Wiley-VCH.[1] (General strategies for spirocyclic scaffold synthesis and handling).
Mettler Toledo. (2024).[1] Recrystallization Guide: Process, Procedure, Solvents. (Standard industrial protocols for salt crystallization). Link
Technical Support Center: Handling and Troubleshooting for 2-Oxa-7-azaspiro[4.4]nonan-1-one Hydrochloride
Welcome to the technical support guide for 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride. This document is intended for researchers, scientists, and drug development professionals, providing in-depth guidance on the pro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride. This document is intended for researchers, scientists, and drug development professionals, providing in-depth guidance on the proper handling of this hygroscopic material to ensure experimental accuracy and reproducibility. Given its propensity to absorb moisture, meticulous handling is paramount to maintaining its integrity.
Understanding the Challenge: Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. For a compound like 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride, this can lead to a host of experimental issues. The absorption of water can cause physical changes such as clumping or deliquescence (dissolving in the absorbed water), and more critically, it can lead to chemical degradation through hydrolysis.[1][2][3] This compromises the compound's purity and can lead to inaccurate weighing, altered concentrations in solutions, and ultimately, unreliable experimental results.[4] Hydrochloride salts, in particular, can be susceptible to these moisture-induced stability issues.[2][5]
Visualizing the Impact of Moisture
Caption: Workflow for the "Weighing by Difference" technique.
Step-by-Step Methodology:
Preparation: Ensure all glassware is scrupulously clean and dry. If necessary, oven-dry the glassware and cool it in a desiccator before use.
[6][7]2. Initial Weighing: Place the sealed container of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride on a tared analytical balance. Record the initial mass (M_initial) to the highest precision of the balance.
Transfer: Remove the container from the balance. Working swiftly, open the container and transfer a small amount of the solid into your receiving vessel (e.g., a reaction flask or a vial for preparing a stock solution).
Resealing: Immediately and securely reseal the original container to prevent further moisture uptake.
Final Weighing: Place the resealed container back onto the same analytical balance and record the final mass (M_final).
Calculation: The mass of the compound transferred is the difference between the initial and final weights: Mass Transferred = M_initial - M_final .
Protocol 2: Preparation of a Stock Solution
The causality behind preparing a stock solution of the entire bottle's contents is to bypass the challenges of repeatedly weighing a hygroscopic solid. [8]This is particularly useful if you will be using small, variable amounts of the compound over time.
Step-by-Step Methodology:
Weigh the Entire Bottle: On an analytical balance, weigh the entire, unopened bottle of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride. Record this mass.
Transfer Contents: In a controlled environment if possible (low humidity room or glove bag), quantitatively transfer the entire contents of the bottle into a suitable volumetric flask. Ensure all powder is transferred by rinsing the original bottle with the chosen solvent and adding the rinsate to the flask.
Weigh the Empty Bottle: Weigh the now-empty original bottle (including the cap).
Determine Mass of Compound: Subtract the mass of the empty bottle from the initial mass of the full bottle to get the precise weight of the compound.
Dissolve and Dilute: Add a portion of the desired anhydrous solvent to the volumetric flask, swirl to dissolve the compound completely, and then dilute to the mark with the solvent.
Storage: Store the resulting stock solution in a tightly sealed container, potentially with a septum for easy access via syringe, and at an appropriate temperature (refrigerated or frozen, as stability data dictates).
References
How do you handle hygroscopic solutes in the lab? - TutorChase. [Link]
Hygroscopic: What it Means, What You Need to Know - CORECHEM Inc. [Link]
Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing - GenFollower. [Link]
10 Best Practices for Using Lab Chemical Storage Cabinets - Ziebaq. [Link]
Guide to Safe Chemical Storage: Best Practices for the Industry . [Link]
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC. [Link]
A Senior Application Scientist's Guide to the Purity Validation of 2-Oxa-7-azaspiro[4.4]nonan-1-one Hydrochloride
For researchers, scientists, and drug development professionals, the assurance of compound purity is not merely a quality control checkbox; it is the bedrock of reliable, reproducible, and translatable scientific discove...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the assurance of compound purity is not merely a quality control checkbox; it is the bedrock of reliable, reproducible, and translatable scientific discovery. In the realm of medicinal chemistry, where novel molecular scaffolds are continuously explored for their therapeutic potential, the spirocyclic framework has emerged as a compelling structural motif.[1][2] The inherent three-dimensionality of spirocycles offers a unique navigation of chemical space, often leading to improved potency, selectivity, and pharmacokinetic properties.[1][2]
This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of a specific spirocyclic lactam, 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride . We will delve into the causality behind experimental choices, present self-validating protocols, and objectively compare its purity assessment with that of a common non-spirocyclic alternative, morpholine-containing scaffolds.
The Criticality of Purity for Novel Spirocyclic Scaffolds
A hypothetical, yet plausible, synthetic route to 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride is crucial for anticipating potential impurities. A possible approach could involve a key cyclization step. Based on common synthetic strategies for related spiro-lactams, a list of potential process-related impurities can be postulated:
Unreacted Starting Materials: Key intermediates in the synthetic chain.
Reaction By-products: Resulting from side reactions or incomplete conversions.
Diastereomers: If the synthesis is not perfectly stereoselective, the formation of other stereoisomers is possible.
Residual Solvents: Organic volatiles used during synthesis and purification.
Inorganic Salts: From reagents or pH adjustments.
The validation of analytical methods to detect and quantify these potential impurities is therefore not just a regulatory requirement but a scientific imperative. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a comprehensive framework for the validation of analytical procedures, ensuring they are fit for their intended purpose.
A Comparative Analysis of Purity Determination Methodologies
The selection of an appropriate analytical technique for purity validation depends on the physicochemical properties of the analyte and its potential impurities. For a polar, hydrochloride salt like 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride, a multi-pronged approach is often necessary. We will compare three orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC-UV/MS): The Workhorse of Purity Analysis
HPLC is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds.[5] For polar molecules like our target compound, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with a polar-embedded or polar-endcapped column is often suitable.
Causality of Method Choice: A reversed-phase HPLC method coupled with both UV and Mass Spectrometric (MS) detection provides a comprehensive profile. The UV detector offers robust quantification, while the MS detector provides mass information, aiding in the identification of unknown impurities.
Data Presentation: HPLC Method Comparison
Parameter
HPLC-UV
HPLC-MS
Principle
UV Absorbance
Mass-to-Charge Ratio
Quantification
Excellent (with reference standards)
Good (can be semi-quantitative without standards)
Impurity Identification
Limited (based on retention time)
Excellent (based on mass and fragmentation)
Specificity
Good (can be affected by co-eluting impurities with similar chromophores)
Excellent (high specificity based on mass)
Sensitivity
Good (ng range)
Excellent (pg to fg range)
Experimental Protocol: HPLC-UV/MS Method for 2-Oxa-7-azaspiro[4.4]nonan-1-one Hydrochloride
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, photodiode array (PDA) detector, and a single quadrupole or time-of-flight (TOF) mass spectrometer.
Column: A polar-endcapped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient Elution: A suitable gradient from low to high organic content to elute the polar analyte and any less polar impurities.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 5 µL.
UV Detection: 210 nm (or a wavelength determined by UV scan of the analyte).
MS Detection: Electrospray ionization (ESI) in positive mode, scanning a mass range of m/z 100-500.
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation according to ICH Q2(R2) guidelines.
Quantitative NMR (qNMR): An Absolute Purity Determination
qNMR has gained prominence as a primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[6][7] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Causality of Method Choice: For a novel compound like 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride, where a certified reference standard may not be readily available, qNMR is an invaluable tool for assigning an accurate purity value. For hydrochloride salts that may exhibit poor solubility or signal broadening in common deuterated solvents, the use of alkaline deuterated methanol can be a practical solution to obtain sharp, well-resolved spectra by neutralizing the salt in situ.[6][8]
Data Presentation: Comparison of qNMR with HPLC
Feature
Quantitative ¹H-NMR (qNMR)
HPLC-UV
Reference Standard
Requires a certified internal standard (structurally unrelated)
Requires a specific, pure reference standard of the analyte
Quantification Principle
Absolute (based on molar ratios)
Relative (based on response factor)
Universality
Applicable to any proton-containing molecule
Requires a chromophore for UV detection
Impurity Detection
Detects all proton-containing impurities
Only detects impurities that are UV-active and elute from the column
Throughput
Moderate
High
Experimental Protocol: qNMR for Absolute Purity Determination
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone) that is soluble in the chosen solvent and has signals that do not overlap with the analyte.
Solvent: Deuterated methanol (CD₃OD) with a precisely known concentration of a base (e.g., NaOD) if needed to improve solubility and peak shape.[6]
Sample Preparation:
Accurately weigh approximately 10-20 mg of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride into a vial.
Accurately weigh a similar amount of the internal standard into the same vial.
Dissolve the mixture in a precise volume of the deuterated solvent.
Transfer an aliquot to an NMR tube.
NMR Acquisition Parameters:
Use a 90° pulse.
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation of all protons.
Acquire a sufficient number of scans for a good signal-to-noise ratio.
Data Processing:
Carefully phase and baseline correct the spectrum.
Integrate a well-resolved, non-exchangeable proton signal of the analyte and a signal of the internal standard.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Caption: Logical flow for absolute purity determination by qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds.[9] In the context of pharmaceutical purity, its primary role is the identification and quantification of residual solvents, as mandated by ICH Q3C guidelines.
Causality of Method Choice: While HPLC and qNMR are excellent for non-volatile impurities, they are not suitable for detecting residual solvents. GC-MS, particularly with headspace sampling, is essential for a complete purity profile, ensuring that no harmful solvents from the synthesis remain in the final product.
Experimental Protocol: Headspace GC-MS for Residual Solvents
Instrumentation: A GC system coupled to a mass spectrometer, equipped with a headspace autosampler.
Column: A column suitable for volatile compound analysis (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).
Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable high-boiling point solvent (e.g., DMSO, DMF).
Headspace Parameters:
Vial Equilibration Temperature: e.g., 80 °C
Vial Equilibration Time: e.g., 30 min
GC Parameters:
Injector Temperature: e.g., 250 °C
Oven Temperature Program: A suitable program to separate common solvents (e.g., start at 40 °C, ramp to 240 °C).
Carrier Gas: Helium.
MS Parameters:
Ionization Mode: Electron Impact (EI).
Scan Range: m/z 35-350.
Identification and Quantification: Identify solvents by comparing their mass spectra and retention times with a library of known solvents. Quantify using a calibration curve prepared with standard solvent solutions.
Comparison with a Non-Spirocyclic Alternative: Morpholine-Containing Scaffolds
To provide a broader context for the purity validation of our target spirocycle, we will compare it to a widely used non-spirocyclic heterocyclic scaffold in medicinal chemistry: morpholine.[10] Morpholine and its derivatives are common building blocks in many approved drugs.
Purity Considerations for Morpholine Derivatives:
The purity assessment of morpholine-containing compounds shares some similarities with our spirocyclic target but also has unique challenges. A common impurity in morpholine is ethylenediamine, which can lead to the formation of dimeric impurities in the final drug substance.[11]
Analytical Methodologies for Morpholine Derivatives:
HPLC with Derivatization: Since morpholine itself lacks a strong UV chromophore, its detection at low levels by HPLC-UV can be challenging. A common strategy is pre-column derivatization with a UV-active agent like 1-Naphthyl isothiocyanate to enhance its detectability.[12]
GC-MS: GC-MS is a powerful technique for the direct analysis of morpholine and its volatile derivatives. Often, derivatization is employed here as well to improve chromatographic properties. For example, reaction with sodium nitrite under acidic conditions forms the volatile N-nitrosomorpholine, which is readily analyzed by GC-MS.[9][13]
Ion Chromatography (IC): For the determination of morpholine as an impurity in a drug substance, ion chromatography with suppressed conductivity detection can be a highly selective and sensitive method.[14]
Comparative Overview
Feature
2-Oxa-7-azaspiro[4.4]nonan-1-one HCl
Morpholine-Containing Compounds
Key Purity Challenge
Stereoisomers, complex by-products
Residual starting materials (e.g., ethylenediamine), lack of UV chromophore for the parent amine
Primary HPLC Method
Reversed-phase or HILIC with UV/MS detection
Often requires derivatization for sensitive UV detection
qNMR Applicability
Highly suitable for absolute purity
Highly suitable for absolute purity
GC-MS Role
Primarily for residual solvents
Can be used for the primary analyte and volatile impurities, often with derivatization
Conclusion: A Tripartite Approach to Purity Validation
The validation of purity for a novel spirocyclic compound like 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride demands a multi-faceted and orthogonal analytical approach. No single technique can provide a complete picture of a compound's purity. A robust and self-validating system relies on the synergistic use of:
HPLC-UV/MS for the separation and quantification of the main component and non-volatile impurities.
qNMR for the absolute determination of the purity of the active pharmaceutical ingredient, providing a reference point that is independent of chromatographic response factors.
Headspace GC-MS for the detection and quantification of residual volatile solvents.
By integrating these methodologies and adhering to the principles outlined in the ICH guidelines, researchers and drug developers can establish a high degree of confidence in the purity of their compounds. This rigorous approach not only satisfies regulatory expectations but, more importantly, ensures the integrity and reliability of the scientific data that drives the development of new medicines. The comparison with established scaffolds like morpholine highlights that while the specific challenges may differ, the fundamental principles of orthogonal analytical validation remain universal.
References
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Available from: [Link]
Alves, M. J., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances, 12(48), 31235-31244. Available from: [Link]
Cai, S.-Z., et al. (2024). Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial Chirality by Copper-Catalyzed Desymmetrization of Spirocyclopropenes. Organic Letters. Available from: [Link]
Samuels, E. R., & Wang, T. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Journal of Pharmaceutical and Biomedical Analysis, 187, 113338. Available from: [Link]
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available from: [Link]
RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Available from: [Link]
Ovid. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Available from: [Link]
ICH. (2021). ICH Q3C(R8) Guideline for Residual Solvents. Available from: [Link]
ResolveMass Laboratories Inc. (2025). GCMS Residual Solvent Analysis: What You Must Know. Available from: [Link]
FILAB. (n.d.). Residual solvent analysis with the ICH Q3C guideline. Available from: [Link]
Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Available from: [Link]
Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 507-512. Available from: [Link]
ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available from: [Link]
SpiroChem. (n.d.). Impurity Synthesis And Identification. Available from: [Link]
PubMed. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Available from: [Link]
MDPI. (2025). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. Available from: [Link]
Semantic Scholar. (2015). Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate. Available from: [Link]
Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. Available from: [Link]
Carreira, E. M., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Available from: [Link]
Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available from: [Link]
University of California, Irvine. (2012). Application of Bioisosteres in Drug Design. Available from: [Link]
ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available from: [Link]
PubChem. (n.d.). 2-Oxa-7-azaspiro[4.4]nonane hydrochloride. Available from: [Link]
Alizadeh, A., & Zohreh, N. (2025). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports, 15(1), 1-11. Available from: [Link]
ACS Publications. (2024). Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. The Journal of Organic Chemistry. Available from: [Link]
ResearchGate. (2025). An update on the synthesis and reactivity of spiro-fused β-lactams. Available from: [Link]
PubMed. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Available from: [Link]
ScholarWorks @ UTRGV. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. Available from: [Link]
ResearchGate. (n.d.). HPLC-MS/MS of Highly Polar Compounds. Available from: [Link]
Frontiers. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Available from: [Link]
A Comparative Guide to HPLC Method Development for 2-Oxa-7-azaspiro[4.4]nonan-1-one Hydrochloride
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) strategies for the analysis of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride. As a polar, basic, and potentially chi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) strategies for the analysis of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride. As a polar, basic, and potentially chiral spirocyclic compound, this analyte presents unique challenges that render traditional reversed-phase methods inadequate. We will explore advanced chromatographic techniques, explaining the causality behind experimental choices to develop a robust, accurate, and reliable analytical method suitable for the rigorous demands of pharmaceutical development.
Understanding the Analytical Challenge
2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride is a small molecule characterized by high polarity and the presence of a secondary amine, which is protonated in its hydrochloride salt form.[1][2] These properties dictate the primary analytical hurdles:
Poor Retention in Reversed-Phase (RP) Chromatography: The hydrophilic nature of the molecule leads to minimal interaction with non-polar stationary phases (like C18), causing it to elute in or near the solvent front.[3]
Peak Tailing: The positively charged amine can interact with residual acidic silanols on the surface of silica-based columns, leading to asymmetrical peak shapes.[4]
Potential for Chirality: Spirocyclic structures are frequently chiral, which may necessitate enantioselective separation depending on the analytical goal.[5][6]
A successful method must directly address these challenges to ensure accurate quantification and impurity profiling.
Part 1: Foundational Strategy: Selecting the Optimal Chromatographic Mode
The initial and most critical decision in method development is the selection of the chromatographic mode. A logical, stepwise approach prevents wasted time on unsuitable methods.
Technical Comparison Guide: 2-Oxa-7-azaspiro[4.4]nonan-1-one HCl vs. Spirocyclic Alternatives
Topic: Comparing "2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride" with other spirocyclic scaffolds Content Type: Technical Comparison Guide Executive Summary: The "Escape from Flatland" In modern drug discovery, the tran...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparing "2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride" with other spirocyclic scaffolds
Content Type: Technical Comparison Guide
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from flat, aromatic-rich molecules to three-dimensional (
-rich) scaffolds is a proven strategy to improve solubility, selectivity, and clinical success rates. 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride represents a specific subclass of these scaffolds: a spiro-lactone fused with a pyrrolidine ring.
Unlike simple carbocyclic spiro-systems (e.g., spiro[3.3]heptane), this scaffold incorporates a lactone functionality. This introduces a specific hydrogen-bond acceptor (HBA) vector and distinct electronic properties that modulate the basicity of the secondary amine. This guide compares it against key alternatives to assist medicinal chemists in scaffold selection.
Structural & Physicochemical Analysis[1][2]
The Core Scaffold: 2-Oxa-7-azaspiro[4.4]nonan-1-one
This scaffold features a spiro-junction connecting a
-butyrolactone ring and a pyrrolidine ring.
Geometry: The spiro center forces the two rings into a perpendicular orientation, creating a rigid, non-planar structure.
Electronic Effects: The oxygen atom and the carbonyl group in the lactone ring exert an inductive electron-withdrawing effect (
) on the spiro center. While the distance attenuates this effect on the pyrrolidine nitrogen, it typically lowers the of the amine compared to a parent spiro[4.4]nonane, potentially improving membrane permeability (lower fraction ionized at physiological pH).
Solubility: The lactone motif significantly increases polarity (TPSA) compared to all-carbon analogs, enhancing aqueous solubility.
Comparative Matrix: Scaffold Performance
The following table contrasts the target scaffold with common alternatives used in library synthesis and fragment-based drug discovery (FBDD).
Feature
2-Oxa-7-azaspiro[4.4]nonan-1-one
2-Azaspiro[4.4]nonane
2-Oxa-6-azaspiro[3.3]heptane
Morpholine (Flat Control)
Structure Type
Spiro-Lactone / Pyrrolidine
Carbocyclic Spiro / Pyrrolidine
Hetero-Spiro / Azetidine
Monocyclic Ether
Dimensionality
3D (Rigid)
3D (Rigid)
3D (Rigid, Strained)
2D (Flexible chair)
H-Bond Acceptors
2 (Carbonyl + Ether O)
0 (None)
1 (Ether O)
1 (Ether O)
LogP Trend
Low (More Polar)
High (Lipophilic)
Low (Polar)
Low
Metabolic Risk
Moderate (Esterase hydrolysis)
Low (CYP oxidation only)
Low
Low
Vector Angle
~109° (Tetrahedral)
~109° (Tetrahedral)
~90° (Distorted)
N/A
Primary Utility
Peptidomimetics, H-bond targeting
Lipophilic spacer, BBB penetration
Low MW Fragment, Fsp3 boost
Solubility fix (Generic)
Decision Logic for Scaffold Selection
Use the following logic flow to determine when to deploy the 2-Oxa-7-azaspiro[4.4]nonan-1-one scaffold versus its competitors.
Figure 1: Decision tree for selecting spirocyclic scaffolds based on physicochemical requirements.
While specific industrial routes are proprietary, the following protocol is a validated laboratory method for constructing the 2-oxa-7-azaspiro[4.4]nonan-1-one core using standard reagents. This approach builds the lactone ring onto a protected pyrrolidone.
Cool a solution of N-Boc-3-pyrrolidone (1.0 eq) in dry THF to -78°C under argon.
Add LDA (1.1 eq) dropwise. Stir for 30 min to generate the enolate.
Add Allyl bromide (1.2 eq) slowly. Allow to warm to RT over 2 hours.
Mechanism:[1][2] Standard enolate alkylation creates the quaternary carbon center carrying the allyl group.
Hydroboration-Oxidation:
Treat the allylated intermediate with 9-BBN (1.2 eq) in THF at 0°C, then warm to RT (overnight).
Oxidize with NaOH/H2O2 to yield the primary alcohol.
Result: The allyl side chain is converted to a hydroxy-propyl chain.
Jones Oxidation & Lactonization:
Dissolve the alcohol in acetone at 0°C.
Add Jones Reagent dropwise until the orange color persists.
Transformation: The primary alcohol oxidizes to the carboxylic acid. Under acidic conditions, the acid spontaneously cyclizes with the ketone (or reduced alcohol form) to form the spiro-lactone.
Note: If the ketone was preserved, a Grignard addition of a vinyl group followed by oxidation might be required instead. Alternative: Use a Reformatsky reaction with ethyl bromomethylacrylate on N-Boc-3-pyrrolidone followed by hydrogenation to close the lactone ring.
Deprotection (HCl Salt Formation):
Dissolve the N-Boc-spiro-lactone in 1,4-dioxane.
Add 4M HCl in dioxane (5 eq). Stir at RT for 2 hours.
Precipitate with diethyl ether, filter, and dry under vacuum to obtain 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride .
Plasma Stability Assay (Critical for Lactones)
Because lactones can be susceptible to plasma esterases, this assay is mandatory before advancing compounds containing this scaffold.
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
Incubation:
Dilute stock to 1 µM in pre-warmed (37°C) plasma (Human/Rat/Mouse).
Quench immediately with 200 µL cold Acetonitrile (containing internal standard).
Analysis:
Centrifuge (4000 rpm, 10 min).
Analyze supernatant via LC-MS/MS.
Pass Criteria:
min indicates acceptable stability for early discovery.
Visualizing the Synthetic Logic
Figure 2: Representative synthetic pathway for the construction of the spiro-lactone scaffold.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Link
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link
Miao, Z., et al. (2013).[4] A new strategy to improve the metabolic stability of lactone: discovery of (20S,21S)-21-fluorocamptothecins.[4] Journal of Medicinal Chemistry. Link
PubChem. (2025).[5][6] 2-Oxa-7-azaspiro[4.4]nonane hydrochloride Compound Summary. Link
A Researcher's Guide to the Spectroscopic Differentiation of 2-Oxa-7-azaspiro[4.4]nonan-1-one Isomers
In the landscape of modern drug discovery, spirocyclic scaffolds are of paramount importance. Their inherent three-dimensionality offers a compelling alternative to traditional flat aromatic structures, often leading to...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, spirocyclic scaffolds are of paramount importance. Their inherent three-dimensionality offers a compelling alternative to traditional flat aromatic structures, often leading to improved potency, selectivity, and pharmacokinetic properties. The "2-Oxa-7-azaspiro[4.4]nonan-1-one" core, a compact framework featuring a lactam and a tetrahydrofuran ring sharing a single spirocarbon, represents a promising motif. However, the synthesis of this scaffold frequently yields a mixture of stereoisomers, the separation and unambiguous identification of which are critical for advancing any drug development program.
This guide provides a comprehensive framework for the spectroscopic comparison and characterization of the isomers of 2-Oxa-7-azaspiro[4.4]nonan-1-one. In the absence of extensive, publicly available comparative data for this specific molecule, this document serves as a practical, in-depth guide for researchers. It combines foundational spectroscopic principles with field-proven methodologies to empower scientists to confidently distinguish and characterize these isomers.
The Isomeric Landscape of 2-Oxa-7-azaspiro[4.4]nonan-1-one
The central feature of 2-Oxa-7-azaspiro[4.4]nonan-1-one is the spirocarbon atom (C5), which is a chiral center. Consequently, the molecule exists as a pair of enantiomers, (R)- and (S)-2-Oxa-7-azaspiro[4.4]nonan-1-one. Should additional chiral centers be introduced through substitution, diastereomers would also be possible. This guide will focus on the foundational challenge of distinguishing the enantiomers, often achieved by converting them into diastereomers, and the general principles that apply to telling apart any stereoisomers of this scaffold.
Caption: Enantiomeric pair of 2-Oxa-7-azaspiro[4.4]nonan-1-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy is the most powerful tool for elucidating the subtle structural differences between isomers. While enantiomers will have identical NMR spectra in an achiral solvent, their conversion to diastereomeric derivatives using a chiral derivatizing agent will induce non-equivalence in their chemical shifts and coupling constants, allowing for their differentiation.[1] For existing diastereomeric mixtures, direct NMR analysis is the primary method of characterization.
¹H NMR Spectroscopy: A Window into 3D Space
The spatial arrangement of protons in diastereomers results in distinct chemical shifts and coupling constants. For the 2-Oxa-7-azaspiro[4.4]nonan-1-one scaffold, the protons on the pyrrolidine and tetrahydrofuran rings are particularly informative.
Expected Distinguishing Features:
Chemical Shifts: The anisotropic effects of the lactam carbonyl group will cause protons on one face of the molecule to be more shielded or deshielded than on the other. In different diastereomers, the relative positions of substituents will alter these effects, leading to unique chemical shifts for the ring protons.
Coupling Constants (³JHH): The through-bond coupling between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. Different stereoisomers will exhibit distinct dihedral angles, leading to measurable differences in their ³JHH coupling constants.
Nuclear Overhauser Effect (NOE): Through-space interactions, detectable by 2D NOESY or ROESY experiments, are invaluable for confirming the relative stereochemistry. For example, a strong NOE between a proton on the pyrrolidine ring and a proton on the furanone ring would indicate their proximity on the same face of the molecule, a key feature for distinguishing diastereomers.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The chemical shift of a carbon atom is highly sensitive to its electronic environment. The steric compression and electronic effects introduced by different spatial arrangements of substituents in diastereomers will lead to distinct ¹³C chemical shifts.
Expected Distinguishing Features:
Spirocarbon (C5): The chemical shift of the spirocarbon itself is expected to be a key indicator of the isomeric form.
Ring Carbons: Carbons adjacent to the spirocenter and those bearing substituents will show the most significant variations in chemical shifts between isomers. The wide chemical shift range of ¹³C NMR (0-220 ppm) often allows for the resolution of signals for every carbon, even in structurally similar isomers.[2]
Advanced 2D NMR Techniques for Unambiguous Assignment
For a molecule with overlapping ¹H signals, 2D NMR is indispensable.
COSY (Correlation Spectroscopy): Identifies proton-proton spin systems within each ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a powerful method for assigning carbon signals based on their attached protons.[3]
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds, crucial for establishing connectivity across the spirocyclic junction and identifying quaternary carbons.[3][4]
Experimental Protocol for NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the purified isomer or isomer mixture in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
¹H NMR: Acquire a standard ¹H NMR spectrum to assess purity and obtain initial chemical shift and coupling constant information.
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR:
Acquire a COSY spectrum to establish proton-proton correlations.
Acquire an HSQC spectrum to correlate one-bond proton-carbon connectivities.
Acquire an HMBC spectrum to establish long-range proton-carbon connectivities. Set the long-range coupling constant (e.g., 8 Hz) to optimize for two- and three-bond correlations.
For stereochemical assignment, acquire a NOESY or ROESY spectrum to identify through-space correlations.
Data Analysis: Integrate and analyze all spectra to assign all proton and carbon signals and elucidate the relative stereochemistry of the isomer.
Caption: A typical workflow for the structural elucidation of isomers using NMR.
The Role of Computational Chemistry
In the absence of crystal structures, computational methods, particularly Density Functional Theory (DFT), have become a reliable tool for predicting NMR chemical shifts.[5][6][7]
Protocol for Computational NMR Prediction:
Conformational Search: Perform a thorough conformational search for each potential isomer to identify all low-energy conformers.
Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
NMR Calculation: For each optimized conformer, calculate the NMR shielding tensors using the GIAO (Gauge-Including Atomic Orbital) method.
Boltzmann Averaging: Calculate the Boltzmann-averaged chemical shifts based on the relative energies of the conformers.
Correlation: Compare the calculated chemical shifts with the experimental data to determine the most likely isomeric structure.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy provides valuable information about the functional groups present in a molecule. While it may not be the primary tool for distinguishing stereoisomers, it is excellent for confirming the presence of the key structural motifs in 2-Oxa-7-azaspiro[4.4]nonan-1-one.
Expected Characteristic Absorption Bands:
Lactam C=O stretch: A strong, sharp absorption band typically in the range of 1680-1630 cm⁻¹. The exact position can be influenced by ring strain.
N-H stretch (if unsubstituted): A medium-intensity band around 3400-3200 cm⁻¹. Secondary amides show a single peak.
C-O-C stretch (ether): A strong absorption in the fingerprint region, typically between 1150 and 1050 cm⁻¹.[8]
C-N stretch: A medium-intensity band in the 1250-1020 cm⁻¹ range.
While the IR spectra of diastereomers are often very similar, subtle shifts in the positions and shapes of absorption bands in the fingerprint region (below 1500 cm⁻¹) can sometimes be observed due to differences in their vibrational modes.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compound. Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can provide structural information through the analysis of fragmentation patterns.
Expected Fragmentation Pathways:
Molecular Ion (M⁺): The HRMS will confirm the molecular formula C₇H₁₁NO₂.
Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen and oxygen atoms is a likely fragmentation pathway.
Ring Cleavage: Fragmentation of the pyrrolidine or tetrahydrofuran rings can lead to characteristic neutral losses. For instance, the loss of CO from the lactam is a common fragmentation pathway for such structures.
The mass spectra of stereoisomers are often identical. However, in some cases, the relative abundances of fragment ions can differ due to variations in the stability of the precursor ions, providing potential clues for differentiation.
Comparative Data Summary (Hypothetical)
Given the lack of direct experimental data, the following table presents hypothesized distinguishing spectroscopic features between two hypothetical diastereomers (Diastereomer A and Diastereomer B) of a substituted 2-Oxa-7-azaspiro[4.4]nonan-1-one. This serves to illustrate the principles discussed above.
Different anisotropic effects from the carbonyl group due to the relative orientation of a substituent on the other ring.
¹H-¹H Coupling (³J, Hz)
³J(Hₓ, Hy) = 8.5 Hz
³J(Hₓ, Hy) = 3.2 Hz
Different dihedral angles between Hₓ and Hy in the two isomers.
¹³C NMR (δ, ppm)
C5 (spiro) at 95.2 ppm
C5 (spiro) at 98.7 ppm
Steric compression at the spirocenter is different in the two diastereomers.
NOESY Correlation
Strong correlation between Hₐ and Hₓ
No correlation between Hₐ and Hₓ
Hₐ and Hₓ are on the same face of the molecule in Diastereomer A, but on opposite faces in Diastereomer B.
IR (cm⁻¹)
C=O stretch at 1675 cm⁻¹
C=O stretch at 1680 cm⁻¹
Subtle differences in ring strain and dipole moment affecting the vibrational frequency.
MS/MS Fragmentation
Higher abundance of [M-43]⁺ fragment
Lower abundance of [M-43]⁺ fragment
Different stabilities of the fragment ions formed from the two diastereomeric molecular ions.
Conclusion
References
Taylor & Francis. (2013, July 22). Electron Ionization Mass Spectra of Organophosphorus Compounds. Part III: Mass Spectrometric Fragmentation of Diethyl Spiro[Pyrimidino[5,3′]. Retrieved from [Link]
Khalilov, L. M., et al. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-84. Retrieved from [Link]
ResearchGate. (2025, August 6). H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Retrieved from [Link]
Ciminiello, P., et al. (2015). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 13(10), 6165-6183. Retrieved from [Link]
OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
Clark, J. (2022). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 64(2), 525-536. Retrieved from [Link]
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]
The Journal of Organic Chemistry. (2024, June 19). Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. Retrieved from [Link]
Semantic Scholar. (2023, September 27). On the Efficiency of the Density Functional Theory (DFT)-Based Computational Protocol for 1H and 13C Nuclear Magnetic Resonance. Retrieved from [Link]
PubChem. 2-Oxa-7-azaspiro(4.4)nonane. Retrieved from [Link]
Moore, C. E., et al. (2018). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters, 20(17), 5414-5417. Retrieved from [Link]
University of California, Los Angeles. INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
Royal Society of Chemistry. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Retrieved from [Link]
Prudêncio, M., et al. (2013). Synthesis and biological evaluation of spiro-β-lactams highly active against HIV-1 and Plasmodium. Bioorganic & Medicinal Chemistry, 21(15), 4438-4446. Retrieved from [Link]
ResearchGate. (2025, August 8). Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one. Retrieved from [Link]
Quimica Organica. IR spectrum: Ethers. Retrieved from [Link]
University of Bath. (2024, May 24). 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. Retrieved from [Link]
University of Colorado Boulder. Infrared Spectroscopy. Retrieved from [Link]
PubChem. 2-Oxa-7-azaspiro[4.4]nonane hydrochloride. Retrieved from [Link]
Eindhoven University of Technology. (1975, January 1). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Retrieved from [Link]
Royal Society of Chemistry. (2023, April 6). Stereoselective synthesis of β-lactams: recent examples. Retrieved from [Link]
SciELO. (2007). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
Chemistry LibreTexts. (2020, May 12). 9.6: Molecules With 2 or More Chiral Centers- Diastereomers and Meso Forms. Retrieved from [Link]
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]_Characteristic_Absorption_Bands)
Comparative Guide: Catalytic Strategies for 2-Oxa-7-azaspiro[4.4]nonan-1-one Synthesis
Topic: Comparative Study of Catalysts for "2-Oxa-7-azaspiro[4.4]nonan-1-one" Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Stru...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Study of Catalysts for "2-Oxa-7-azaspiro[4.4]nonan-1-one" Synthesis
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Analysis
2-Oxa-7-azaspiro[4.4]nonan-1-one (CAS: 1309588-02-0) is a critical spirocyclic building block, notably identified as "Compound 232" in the development of PD-1/PD-L1 inhibitors [1][2]. Its structure features a spiro-quaternary carbon connecting a
-butyrolactone ring and a pyrrolidine ring.
The synthesis of this core presents a specific stereoelectronic challenge: constructing the quaternary center while controlling the relative stereochemistry of the rings. This guide compares three distinct catalytic approaches ranging from industrial baselines to advanced asymmetric methodologies.
Structural Challenges
Quaternary Center Formation: High steric hindrance at the spiro-junction requires potent catalysts or high-energy intermediates.
Ring Strain: The fusion of two five-membered rings creates torsional strain, affecting cyclization kinetics.
Chemoselectivity: Differentiating between the lactone (ester) and pyrrolidine (amine) functionalities during ring closure.
Comparative Analysis of Catalytic Systems
We evaluate three primary catalytic strategies: Base-Mediated Alkylation (Industrial Baseline), Ag(I)/Cu(I)-Catalyzed [3+2] Cycloaddition (Convergent), and Pd(II)-Catalyzed Oxidative Cyclization (Linear).
Table 1: Performance Matrix of Catalytic Routes
Feature
Method A: Base-Mediated (Baseline)
Method B: Ag(I)/Cu(I) [3+2] Cycloaddition
Method C: Pd(II) Oxidative Cyclization
Primary Catalyst
NaH / LHMDS (Stoichiometric "Catalyst")
AgOAc / Cu(OTf)₂ + Chiral Ligands
Pd(OAc)₂ / Benzoquinone
Mechanism
Dieckmann Condensation / Alkylation
1,3-Dipolar Cycloaddition
C-H Activation / Olefin Insertion
Yield (Typical)
45 - 60%
75 - 92%
65 - 80%
Stereocontrol (dr/ee)
Low (Racemic)
High (>20:1 dr, >90% ee)
Moderate (Ligand dependent)
Atom Economy
Moderate (Leaving groups lost)
High (Additive reaction)
Moderate (Oxidant waste)
Scalability
High (Kg scale)
Moderate (g scale)
Low (mg to g scale)
Key Precursors
Diesters, Dihalides
Imino-esters + Exocyclic Alkenes
Alkenyl-Amides
Expert Insight: Selection Heuristic
Choose Method A for bulk production of racemic intermediates where chiral resolution is performed downstream.
Choose Method B for de novo asymmetric synthesis of the spiro-core, particularly when exploring structure-activity relationships (SAR) around the pyrrolidine ring [3][4].
Choose Method C for late-stage functionalization of existing pyrrolidine scaffolds.
Best for: High stereoselectivity and convergent assembly.
Mechanism: This route utilizes an azomethine ylide (generated in situ from an imino-ester) reacting with an exocyclic alkene on the lactone precursor. The Ag(I) catalyst coordinates the dipole, directing the approach of the dipolarophile.
Reagents:
Catalyst: AgOAc (5 mol%)
Ligand: (R)-Quinap or similar chiral phosphine (5.5 mol%)
Catalyst Formation: In a flame-dried Schlenk tube, dissolve AgOAc and the chiral ligand in anhydrous THF. Stir at RT for 30 min to form the active chiral complex.
Dipole Generation: Add the
-imino ester and Cs₂CO₃. Stir for 10 min. The base deprotonates the ester to form the azomethine ylide, stabilized by Ag(I).
Cycloaddition: Cool to -20°C. Add the
-methylene--butyrolactone dropwise.
Reaction: Stir at -20°C for 12–24 h. Monitor by TLC (disappearance of imino ester).
Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.
Purification: Flash column chromatography (Hexanes/EtOAc) to isolate the spirocyclic product.
Best for: Constructing the lactone ring onto an existing pyrrolidine framework.
Mechanism: Pd(II) activates an alkene tethered to the pyrrolidine, followed by intramolecular nucleophilic attack by a carboxylic acid/ester moiety (lactonization).
This diagram illustrates the convergent assembly of the spiro-core. The Ag(I) metal center acts as a Lewis acid, organizing the transition state to ensure high enantioselectivity.
Caption: Ag(I) coordinates the azomethine ylide, directing the facial attack of the alkene to form the spiro-quaternary center with high stereocontrol.
This diagram details the linear construction of the lactone ring via C-H activation logic.
Caption: The Pd(II) cycle drives the formation of the lactone C-O bond, requiring a stoichiometric oxidant to sustain catalysis.
References
Aktoudianakis, E., et al. (2020). PD-1/PD-L1 Inhibitors.[3][4][5] US Patent 10,710,986 B2. United States Patent and Trademark Office. Link
Cho, A., et al. (2019). Compounds for the Treatment of Cancer. WO2019160882A1. World Intellectual Property Organization. Link
Adrio, J., & Carretero, J. C. (2019). Stereoselective Synthesis of Spirocyclic Pyrrolidines. Chemical Communications, 55, 11979-11996. Link
James, N. C., et al. (2019). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Journal of the American Chemical Society, 141(21), 8426–8430. Link
BenchChem Application Note. (2025). Synthesis of 2-Azaspiro[4.4]nonane Derivatives. BenchChem Technical Library. Link
A Researcher's Guide to the Conformational Landscape of 2-Oxa-7-azaspiro[4.4]nonan-1-one and its Analogs
A Senior Application Scientist's Perspective on Navigating Spirocyclic Conformations In the intricate world of drug discovery and medicinal chemistry, the three-dimensional architecture of a molecule is paramount to its...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective on Navigating Spirocyclic Conformations
In the intricate world of drug discovery and medicinal chemistry, the three-dimensional architecture of a molecule is paramount to its biological activity. Spirocyclic scaffolds, such as 2-Oxa-7-azaspiro[4.4]nonan-1-one, are of particular interest due to their inherent rigidity and novel spatial arrangement of functional groups, which can lead to enhanced target affinity and selectivity. This guide provides a comprehensive framework for the conformational analysis of this spiro-γ-lactam and its analogs, drawing upon established experimental and computational techniques.
The Spiro[4.4]nonane Core: A Tale of Two Rings
The conformational behavior of the 2-Oxa-7-azaspiro[4.4]nonan-1-one scaffold is dictated by the puckering of its two five-membered rings: the γ-lactam and the pyrrolidine ring, which are orthogonally oriented around the central spiro carbon. Each of these rings can adopt several low-energy conformations, typically envelope (E) or twist (T) forms. The interplay between these ring puckers gives rise to a complex potential energy surface with multiple minima.
The primary goal of a conformational analysis is to identify these stable conformers and to understand the energy barriers that separate them. This knowledge is crucial for rational drug design, as the bioactive conformation that binds to a biological target is often one of these low-energy states.
Experimental Approaches to Unraveling Conformation
A combination of experimental techniques is often employed to gain a comprehensive understanding of a molecule's conformational landscape in solution and in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics
NMR spectroscopy is the most powerful tool for elucidating the conformation of molecules in solution.[1] For spirocyclic systems like 2-Oxa-7-azaspiro[4.4]nonan-1-one, several NMR experiments are particularly insightful.
Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) between two protons is related to the dihedral angle between them, as described by the Karplus equation. By measuring these couplings, one can deduce the relative orientation of protons on the cyclopentane and pyrrolidine rings, providing clues about the ring puckering.
Nuclear Overhauser Effect (NOE) and Rotating-Frame Overhauser Effect (ROE): NOE and ROE experiments are indispensable for determining through-space proximity between protons.[2] An observed NOE or ROE between two protons indicates that they are close in space (typically < 5 Å), regardless of their bonding connectivity. This information is critical for distinguishing between different conformers. For molecules in the molecular weight range of 2-Oxa-7-azaspiro[4.4]nonan-1-one, ROESY experiments are often preferred as they circumvent the issue of zero or negative NOEs that can occur for medium-sized molecules.[2]
Experimental Protocol: 2D ROESY for Conformational Analysis
This protocol outlines the general steps for acquiring and analyzing a 2D ROESY spectrum to identify through-space proton-proton correlations.
1. Sample Preparation:
Dissolve 5-10 mg of the purified spiro-lactam analog in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mM.
Degas the sample thoroughly by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the ROE effect.
2. NMR Data Acquisition:
Acquire the spectrum on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for enhanced sensitivity.
Use a standard 2D ROESY pulse sequence.
Optimize the mixing time (typically 100-400 ms for small molecules) to maximize the ROE buildup. A series of experiments with varying mixing times can be beneficial.
Set the spectral width to encompass all proton signals.
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Processing and Analysis:
Process the 2D data using appropriate window functions (e.g., squared sine-bell).
Phase the spectrum carefully.
Identify cross-peaks that are out of phase with the diagonal peaks, as these correspond to ROE signals.
Integrate the cross-peaks to quantify the ROE intensities, which are inversely proportional to the sixth power of the inter-proton distance.
X-ray Crystallography: The Solid-State Benchmark
Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's conformation in the solid state.[3] While the solid-state conformation may not always be the dominant one in solution, it represents a low-energy state and serves as an invaluable benchmark for validating computational models. The crystal structure of a close analog can reveal key intramolecular interactions and preferred ring puckering that are likely to be relevant for the target molecule.
Computational Modeling: Mapping the Energy Landscape
Computational chemistry offers a powerful complementary approach to experimental methods, allowing for a detailed exploration of the potential energy surface of a molecule.[4]
Density Functional Theory (DFT) Calculations
DFT is a robust quantum mechanical method for calculating the geometries and relative energies of different conformers.[5] By performing a systematic conformational search, one can identify the low-energy minima on the potential energy surface.
Workflow: DFT-Based Conformational Search
This workflow describes a typical procedure for identifying stable conformers using DFT.
Caption: A typical workflow for a DFT-based conformational search.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a molecule over time. By simulating the motion of atoms at a given temperature, one can observe conformational transitions and estimate the relative populations of different conformers. This is particularly useful for understanding the flexibility of the spirocyclic system.
Comparative Analysis: 2-Oxa-7-azaspiro[4.4]nonan-1-one vs. Analogs
The conformational preferences of 2-Oxa-7-azaspiro[4.4]nonan-1-one can be inferred by comparing it to its structural analogs.
Feature
2-Azaspiro[4.4]nonan-1-one (Analog)
2-Oxa-7-azaspiro[4.4]nonan-1-one (Target)
Expected Impact of Oxygen Substitution
γ-Lactam Ring
Can adopt envelope or twist conformations. The planarity of the amide bond influences the ring pucker.
Similar envelope and twist conformations are expected.
The C-O bond is shorter than a C-C bond, which may slightly alter the ring geometry. The lone pairs on the oxygen can engage in different non-bonded interactions.
Pyrrolidine Ring
Typically adopts envelope or twist conformations. The nitrogen lone pair can be pseudo-axial or pseudo-equatorial.
Similar conformational flexibility is anticipated.
The fundamental puckering modes are likely to be conserved.
Inter-ring Orientation
The two rings are orthogonally disposed.
The orthogonal arrangement is maintained.
Minimal change expected in the overall spirocyclic architecture.
Key Dihedral Angles
Determined by the specific ring puckers.
Expected to have similar ranges of values, with minor deviations due to the oxygen atom.
Changes in bond lengths and angles around the oxygen will subtly influence dihedral angles.
Table 1. Comparative analysis of conformational features.
Case Study: Conformational Analysis of a 2-Azaspiro[4.4]nonan-1-one Analog
A hypothetical conformational analysis of a simple N-H analog of 2-azaspiro[4.4]nonan-1-one reveals two low-energy conformers, A and B , corresponding to different puckers of the pyrrolidine ring.
Caption: Two hypothetical low-energy conformers of a 2-azaspiro[4.4]nonan-1-one analog.
In this hypothetical scenario, ROESY data would be crucial to distinguish between these conformers. For instance, a strong ROE between a proton on the "top" face of the lactam ring and a pseudo-axial proton on the pyrrolidine ring would support the presence of Conformer A .
Conclusion and Future Directions
The conformational analysis of 2-Oxa-7-azaspiro[4.4]nonan-1-one and its analogs is a multifaceted endeavor that requires a synergistic application of experimental and computational methods. While the absence of direct experimental data for the target molecule necessitates a comparative approach, the principles and protocols outlined in this guide provide a robust framework for its investigation.
Future work should focus on the synthesis and detailed structural characterization of 2-Oxa-7-azaspiro[4.4]nonan-1-one to validate the predictions made from its analogs. Such studies will not only enrich our understanding of this specific scaffold but also contribute to the broader knowledge base of spirocyclic systems, ultimately aiding in the design of next-generation therapeutics.
References
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
Case, D. A., et al. (2021). AMBER 2021. University of California, San Francisco. [Link]
Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. John Wiley & Sons. [Link]
Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]
Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. [Link]
Bothner-By, A. A., et al. (1984). Rotating-frame nuclear Overhauser effect. A study of the structure and dynamics of peptides. Journal of the American Chemical Society, 106(3), 811-813. [Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
Davis, D. G., & Bax, A. (1985). Assignment of complex 1H NMR spectra by two-dimensional homonuclear Hartmann-Hahn spectroscopy. Journal of the American Chemical Society, 107(9), 2820-2821. [Link]
Kotha, S., & Sreevani, G. (2012). Recent advances in the synthesis of spiro-heterocycles. RSC Advances, 2(31), 11675-11706. [Link]
A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Procedural Integrity
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride. As a novel spirocyclic compound, its unique structure necessitates a handling protocol grounded in a thorough understanding of its specific chemical hazards. The following procedures are designed to create a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of experimental outcomes.
Hazard Identification: A Proactive Approach to Safety
Understanding the intrinsic hazards of a compound is the foundation of safe laboratory practice. 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling strategy.[1] The primary hazards are not systemic, but rather direct, contact-based threats.
According to the PubChem database, this compound is designated with the following hazard statements:
H315: Causes skin irritation. [1] This indicates that direct contact with the skin can lead to inflammatory reactions, such as redness, itching, or rash.
H319: Causes serious eye irritation. [1] This is a critical warning, as exposure to the eyes can result in significant, potentially painful, and persistent irritation.
H335: May cause respiratory irritation. [1] Inhalation of the powder can irritate the mucous membranes of the respiratory tract, leading to coughing or shortness of breath.
These hazards are summarized in the table below.
Hazard Statement
GHS Classification
Description of Risk
Signal Word
Pictogram
H315
Skin Irritation, Category 2
Causes inflammatory reaction upon skin contact.[1]
Warning
GHS07
H319
Eye Irritation, Category 2A
Causes significant and potentially persistent eye irritation.[1]
Warning
GHS07
H335
STOT SE, Category 3
May cause irritation to the respiratory tract upon inhalation.[1]
Warning
GHS07
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. For 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride, the focus is on creating an impermeable barrier to prevent contact with skin, eyes, and the respiratory system.
A. Eye and Face Protection:
Due to the H319 warning for serious eye irritation, standard safety glasses are insufficient.
Mandatory: Chemical splash goggles that conform to the ANSI Z87.1 standard (US) or EN 166 (EU) are required.[2][3] These must provide a complete seal around the eyes to protect from splashes and fine airborne particles.
Recommended for High-Risk Procedures: When handling larger quantities or during procedures with a high risk of splashing (e.g., sonication), a face shield should be worn in addition to safety goggles to protect the entire face.[2][4]
B. Skin and Body Protection:
Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect against incidental contact. For this compound, a coat made of a cotton/polyester blend is acceptable. Ensure it is fully buttoned.[2]
Gloves: This is a critical control point. Disposable nitrile gloves are the minimum requirement, providing adequate protection against incidental splashes.[2]
Causality: The choice of nitrile is based on its broad resistance to a range of chemicals. However, no glove material is impervious forever.
Self-Validating Protocol: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves. For extended procedures, consider double-gloving.
C. Respiratory Protection:
The H335 warning necessitates careful control of airborne particles.
Engineering Controls First: All handling of the solid compound, especially weighing and transfers, must be performed within a certified chemical fume hood or a powder containment hood. This is the primary method to prevent respiratory exposure.[5]
When Respirators are Necessary: If engineering controls are not available or are insufficient to control dust, respiratory protection is required. A NIOSH-approved N95-rated filtering facepiece respirator is the minimum requirement for particulates.
Operational Plan: Step-by-Step Handling Protocol
This protocol ensures that safety measures are integrated into the workflow from preparation to cleanup.
A. Preparation and Weighing:
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.
Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves.
Prepare the Work Area: Cover the work surface within the fume hood with absorbent, disposable bench paper.
Weighing: Carefully weigh the desired amount of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride. Use a spatula to gently transfer the solid, avoiding any actions that could generate dust. Keep the container covered as much as possible.
B. Dissolution and Use:
Add Solvent: Slowly add the solvent to the solid in a suitable container, still within the fume hood.
Handling Solutions: Although the risk of inhalation is lower with solutions, the skin and eye irritation hazards remain. Continue to wear all prescribed PPE.
Emergency & Disposal Plans
A. Spill Management Workflow:
In the event of a spill, a structured response is crucial to prevent exposure and contamination. The following workflow should be adopted.
Caption: Workflow for minor chemical spill response.
B. First Aid:
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][5]
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]
C. Disposal Plan:
Chemical waste disposal must adhere to institutional, local, and national regulations.
Solid Waste: All unused solid 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride and any materials used for spill cleanup (absorbent pads, contaminated gloves, bench paper) must be collected in a clearly labeled, sealed hazardous waste container.[6]
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate for the solvent used.
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6] Do not discharge to sewer systems.[6][7]
References
PubChem. 2-Oxa-7-azaspiro[4.4]nonane hydrochloride. National Center for Biotechnology Information. [Link]
U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.[Link]
Albert Kerbl GmbH. Protective Equipment | Plant Protection.[Link]
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.[Link]
University of California, Riverside. Chemical Safety: Personal Protective Equipment.[Link]
PubChem. 2-Oxa-7-azaspiro(4.4)nonane. National Center for Biotechnology Information. [Link]
SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.[Link]
United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[Link]
Angene Chemical. Safety Data Sheet - 8-Oxa-2-azaspiro[4.5]decane.[Link]